10-Methylheptadecanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
10-methylheptadecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2/c1-3-4-5-8-11-14-17(2)15-12-9-6-7-10-13-16-18(19)20/h17H,3-16H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCDKBAXFALNLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C)CCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70415223 | |
| Record name | 10-methylheptadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26429-10-7 | |
| Record name | 10-methylheptadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 10-Methylheptadecanoic Acid
Introduction
10-Methylheptadecanoic acid is a branched-chain fatty acid (BCFA) characterized by a seventeen-carbon chain with a methyl group at the tenth carbon.[1][2] As a member of the long-chain fatty acid family, it is a hydrophobic molecule with practical insolubility in water.[3][4] This technical guide provides a comprehensive overview of its fundamental properties, biological context, and the experimental methodologies used for its study, tailored for researchers and professionals in the fields of chemistry and drug development.
Core Physicochemical Properties
The essential physicochemical properties of this compound are summarized below. It is important to note that while some experimental data is available, many of the properties are predicted values from computational models.
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₆O₂ | PubChem[1][2][5][6] |
| Molecular Weight | 284.48 g/mol | PubChem[1][2][5][6] |
| CAS Number | 26429-10-7 | PubChem[1][2][5] |
| Physical State | Solid | Larodan[5][6] |
| Boiling Point | 400.8 ± 13.0 °C (Predicted) | ChemicalBook[7] |
| Density | 0.887 ± 0.06 g/cm³ (Predicted) | ChemicalBook[7] |
| pKa | 4.78 ± 0.10 (Predicted) | ChemicalBook[7] |
| Solubility | Practically insoluble in water. | NP-MRD[3][4] |
| Soluble in organic solvents. | (Inferred from general fatty acid properties) |
Biological Context
Natural Occurrence
This compound has been identified in the common wheat plant, Triticum aestivum.[3][4] Branched-chain fatty acids, in general, are commonly found in bacteria and are present in dairy products, where they are proposed to have bioactive properties.[8][9]
Biosynthesis of Branched-Chain Fatty Acids
While the specific biosynthetic pathway for this compound is not extensively detailed in the literature, the general pathway for branched-chain fatty acid synthesis is understood. It begins with primers derived from the catabolism of branched-chain amino acids such as valine, leucine, and isoleucine.[5][9]
The key steps are:
-
Transamination: A branched-chain amino acid (e.g., leucine) is converted to its corresponding α-keto acid by a branched-chain amino acid transferase (BCAT).[5][8]
-
Decarboxylation: The α-keto acid is then decarboxylated by a branched-chain α-keto acid dehydrogenase (BCKD) complex to form a branched short-chain acyl-CoA (e.g., isovaleryl-CoA).[5]
-
Elongation: This branched acyl-CoA serves as a primer for the fatty acid synthase (FASN) system, which extends the carbon chain by sequentially adding two-carbon units from malonyl-CoA, in a process analogous to straight-chain fatty acid synthesis.[3][5]
The following diagram illustrates the general biosynthetic pathway for branched-chain fatty acids.
Biological Activity and Signaling
Currently, there is a lack of specific information in the scientific literature regarding the biological activities or signaling pathways directly involving this compound. However, fatty acids as a class are known to be involved in a multitude of signaling pathways. For instance, other fatty acids, such as certain nitrated fatty acids, have been shown to modulate inflammatory responses by altering signal transduction pathways.[10] Additionally, 10-hydroxy-2-decenoic acid, another modified fatty acid, has been investigated for its role in activating the PI3K/AKT signaling pathway.[11] Research into the specific roles of individual branched-chain fatty acids like this compound is an emerging area.
Experimental Protocols
The study of this compound typically involves its extraction from a biological matrix, followed by analytical characterization.
Extraction of Fatty Acids from Biological Samples
A common method for total lipid extraction is a modified Folch method. This protocol provides a general framework.
Materials:
-
Homogenizer
-
Centrifuge
-
Glass test tubes
-
Chloroform
-
Methanol
-
0.9% NaCl solution (or water)
-
Nitrogen gas for drying
Procedure:
-
Homogenization: Homogenize the biological sample (e.g., tissue, cells) in a chloroform:methanol (2:1, v/v) mixture. The final solvent volume should be approximately 20 times the sample volume.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate. Vortex the mixture thoroughly to ensure mixing.
-
Centrifugation: Centrifuge the sample at a low speed (e.g., 2000 x g) for 10 minutes to facilitate phase separation.
-
Lipid Collection: Three layers will form: an upper aqueous layer, a protein disk at the interface, and a lower organic layer containing the lipids. Carefully collect the lower chloroform layer using a glass pipette.
-
Drying: Evaporate the solvent from the collected lipid extract under a gentle stream of nitrogen gas.
-
Storage: Store the dried lipid extract at -20°C or lower until analysis.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the most common technique for fatty acid analysis. This requires a derivatization step to convert the fatty acids into their more volatile methyl esters (FAMEs).
Materials:
-
Boron trifluoride (BF₃) in methanol (14%) or anhydrous methanolic HCl
-
Hexane
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., DB-WAX)
Procedure (Acid-Catalyzed Derivatization):
-
Reaction Setup: Re-dissolve the dried lipid extract in a small volume of toluene and add 14% BF₃-methanol.
-
Methylation: Tightly cap the tube and heat at 100°C for 30-60 minutes.
-
Extraction of FAMEs: After cooling, add hexane and a saturated NaCl solution to the tube. Vortex to extract the FAMEs into the hexane layer.
-
Washing and Drying: Collect the upper hexane layer and wash it with water. Dry the hexane extract over anhydrous sodium sulfate.
-
GC-MS Analysis: Inject an aliquot of the final hexane solution containing the FAMEs into the GC-MS. The separation and identification of 10-methylheptadecanoate can be achieved based on its retention time and mass spectrum.
The following diagram illustrates a typical workflow for the extraction and analysis of fatty acids.
References
- 1. microbenotes.com [microbenotes.com]
- 2. This compound | C18H36O2 | CID 5282600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The synthesis of branched-chain fatty acids is limited by enzymatic decarboxylation of ethyl- and methylmalonyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NP-MRD: Showing NP-Card for this compound (NP0083682) [np-mrd.org]
- 5. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 6. larodan.com [larodan.com]
- 7. Heptadecanoic acid, 10-methyl- CAS#: 26429-10-7 [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Branched-chain fatty acid - Wikipedia [en.wikipedia.org]
- 10. Effects of fatty acid nitroalkanes on signal transduction pathways and airway macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glucose metabolism enhancement by 10-hydroxy-2-decenoic acid via the PI3K/AKT signaling pathway in high-fat-diet/streptozotocin induced type 2 diabetic mice - Food & Function (RSC Publishing) [pubs.rsc.org]
"10-Methylheptadecanoic acid" molecular weight and CAS number
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 10-methylheptadecanoic acid, a branched-chain fatty acid (BCFA). The document details its chemical and physical properties, outlines relevant experimental protocols for its synthesis and analysis, and explores its potential role in biological signaling pathways, contextualized within the broader class of BCFAs.
Core Properties of this compound
This compound is a saturated fatty acid with a methyl group located on the tenth carbon atom. This branching distinguishes it from its linear counterpart, heptadecanoic acid. As a long-chain fatty acid, it is largely hydrophobic.[1][2]
| Property | Value | Source |
| Molecular Weight | 284.48 g/mol | [3] |
| CAS Number | 26429-10-7 | [3] |
| Molecular Formula | C₁₈H₃₆O₂ | [1][3] |
| IUPAC Name | This compound | [1] |
| Synonyms | 10-methyl-heptadecanoic acid, Heptadecanoic acid, 10-methyl- | [1] |
| Chemical Class | Long-chain fatty acid, Methyl-branched fatty acid | [1][2] |
Experimental Protocols
Detailed experimental protocols specifically for this compound are not widely documented in publicly available literature. However, established methods for the synthesis and analysis of similar branched-chain fatty acids can be readily adapted.
General Synthetic Approach
A convergent synthesis strategy can be employed for creating mid-chain methyl-branched fatty acids. While a protocol for the closely related (R,S)-10-methyloctadecanoic acid (tuberculostearic acid) has been described, a similar conceptual workflow could be applied.[4] This typically involves the coupling of two smaller, functionalized hydrocarbon chains, one of which contains the desired methyl branch, followed by modification of the terminal functional groups to yield the final carboxylic acid.
A generalized workflow for such a synthesis is outlined below.
Analytical Methodology: Gas Chromatography
The analysis of this compound, typically after conversion to its more volatile methyl ester (FAME), can be effectively performed using gas chromatography (GC) coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS).
Sample Preparation (Esterification):
-
A known quantity of the lipid-containing sample is dissolved in a suitable solvent mixture (e.g., benzene-methanol).
-
An acidic catalyst, such as sulfuric acid, is added.
-
The mixture is heated under reflux for several hours to drive the esterification reaction to completion.
-
Following cooling, the fatty acid methyl esters are extracted into a non-polar solvent like petroleum ether.
-
The organic phase is washed to remove residual acid and then dried with an anhydrous salt (e.g., sodium sulfate).
-
The solvent is evaporated to yield the FAMEs, which are then redissolved in a small volume of an appropriate solvent for GC analysis.
Gas Chromatography Conditions:
-
Column: A polar capillary column, such as one coated with polyethylene glycol (e.g., DB-WAX), is suitable for separating FAMEs.
-
Carrier Gas: Helium or hydrogen.
-
Temperature Program: A temperature gradient is typically used, starting at a lower temperature and ramping up to a higher temperature to elute fatty acids of increasing chain length and boiling point.
-
Injector and Detector Temperature: Maintained at a high temperature (e.g., 250°C) to ensure rapid volatilization of the sample and prevent condensation.
-
Identification: Compounds are identified by comparing their retention times to those of known standards. For GC-MS, identification is further confirmed by matching the mass spectrum of the analyte to a reference library.
Biological Activity and Signaling Pathways
Specific signaling pathways directly modulated by this compound are not well-characterized. However, as a branched-chain fatty acid, it is likely to participate in pathways known to be influenced by BCFAs in general.
BCFAs are integral components of bacterial cell membranes, where they play a crucial role in regulating membrane fluidity.[5][6] In mammals, BCFAs are obtained from dietary sources, particularly ruminant fats, or potentially synthesized endogenously.[5] They have been implicated in various biological processes, including anti-inflammatory responses and the regulation of lipid metabolism.
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation
One of the key mechanisms through which fatty acids exert their biological effects is by acting as ligands for nuclear receptors. Branched-chain fatty acids, such as phytanic acid, have been shown to be activators of Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[7] PPARα is a critical regulator of lipid metabolism, particularly fatty acid oxidation. Activation of PPARα leads to the upregulation of genes involved in the breakdown of fatty acids in mitochondria and peroxisomes. This suggests that BCFAs could play a role in modulating hepatic lipid homeostasis.
Biosynthesis of Branched-Chain Fatty Acids
In microorganisms, the synthesis of BCFAs is closely linked to the metabolism of branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine.[5][8] These amino acids serve as primers for fatty acid synthesis after undergoing transamination and decarboxylation to form branched short-chain acyl-CoAs. These primers are then elongated to produce the final BCFA.
References
- 1. This compound | C18H36O2 | CID 5282600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NP-MRD: Showing NP-Card for this compound (NP0083682) [np-mrd.org]
- 3. larodan.com [larodan.com]
- 4. Synthesis of (R,S)-10-methyloctadecanoic acid (tuberculostearic acid) and key chiral 2-methyl branched intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris [frontiersin.org]
The Obscure Presence of 10-Methylheptadecanoic Acid: A Technical Guide to Its Putative Biological Roles
Abstract
10-Methylheptadecanoic acid, a methyl-branched long-chain saturated fatty acid, remains an enigmatic molecule within the landscape of lipid biology. While its presence has been identified in organisms such as common wheat (Triticum aestivum), a comprehensive understanding of its specific biological functions, metabolic pathways, and signaling roles is conspicuously absent from the current scientific literature.[1] This technical guide addresses this knowledge gap by providing a thorough overview of the known biological significance of the broader class of methyl-branched fatty acids (MBFAs). By examining the established roles of related compounds, we extrapolate potential functions and metabolic fates for this compound, offering a foundational framework for future research. This document summarizes the structural impact of methyl branching on cellular membranes, delves into the metabolic pathways of branched-chain fatty acids, and outlines potential signaling implications. Furthermore, we provide detailed experimental protocols for the analysis of such lipids and present visual workflows and pathway diagrams to guide future investigations into this understudied fatty acid.
Introduction to this compound
This compound is classified as a long-chain fatty acid with a methyl group at the 10th carbon position.[1][2] This structural feature places it within the diverse family of methyl-branched fatty acids (MBFAs). While its fundamental chemical and physical properties are cataloged, its biological significance remains largely unexplored.[2] The presence of a methyl branch in the acyl chain introduces distinct physicochemical properties compared to its straight-chain counterparts, which can have profound effects on the structure and function of lipid bilayers and cellular membranes.[3][4][5]
Table 1: Physicochemical Properties of this compound and Related Fatty Acids
| Property | This compound | Heptadecanoic Acid (C17:0) | 16-Methylheptadecanoic Acid |
| Molecular Formula | C18H36O2 | C17H34O2 | C18H36O2 |
| Molecular Weight | 284.5 g/mol [2] | 270.5 g/mol | 284.5 g/mol [6] |
| Classification | Methyl-branched long-chain fatty acid[1][2] | Straight-chain saturated fatty acid | Iso-branched saturated fatty acid[6] |
| Known Organism(s) | Triticum aestivum[1] | Ruminants, various microorganisms | Streptomyces, Aristolochia grandiflora[6] |
Putative Biological Roles of this compound Based on Methyl-Branched Fatty Acids
The biological functions of MBFAs are diverse and essential in many organisms. It is plausible that this compound shares some of these roles.
Modulation of Membrane Fluidity and Structure
A primary role of MBFAs is the regulation of cell membrane fluidity. The methyl group introduces a steric hindrance that disrupts the tight packing of acyl chains in the lipid bilayer.[3][4][5] This leads to:
-
Reduced lipid condensation: The membrane becomes less ordered.[4][5]
-
Decreased bilayer thickness: The overall thickness of the membrane is reduced.[4][5]
-
Enhanced fluidity: The formation of "kinks" at the branching point increases the mobility of the lipid molecules.[3][4][5]
This "homeoviscous adaptation" is crucial for microorganisms to maintain membrane integrity and function in response to environmental stressors like temperature changes.[3]
References
- 1. NP-MRD: Showing NP-Card for this compound (NP0083682) [np-mrd.org]
- 2. This compound | C18H36O2 | CID 5282600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Various Roles of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of methyl-branched fatty acids on the structure of lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 16-Methylheptadecanoic Acid | C18H36O2 | CID 21859 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Biosynthesis of 10-Methylheptadecanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Methylheptadecanoic acid is a mid-chain methyl-branched fatty acid (MCM-BFA) that has garnered interest due to its unique physical and chemical properties, which make it a potential candidate for applications in biofuels, lubricants, and as a biomarker. Unlike the more common iso- and anteiso-branched fatty acids, the biosynthesis of this compound does not proceed via the typical branched-chain amino acid-primed fatty acid synthesis pathway. Instead, it is synthesized through a post-synthesis modification of a pre-existing unsaturated fatty acid. This technical guide provides a comprehensive overview of the core biosynthetic pathway of this compound, drawing upon established knowledge of analogous MCM-BFA synthesis.
Core Biosynthesis Pathway
The biosynthesis of this compound is a two-step enzymatic process that modifies the monounsaturated fatty acid, cis-9-heptadecenoic acid. This pathway is catalyzed by a bifunctional enzymatic system, often encoded by the bfa (branched fatty acid) gene locus, comprising a methyltransferase and a reductase.
-
Methylenation: The first step involves the transfer of a methylene group from S-adenosyl-L-methionine (SAM) to the double bond of cis-9-heptadecenoic acid. This reaction is catalyzed by a SAM-dependent methyltransferase, analogous to BfaB, to form the intermediate, 10-methyleneheptadecanoic acid.
-
Reduction: The 10-methyleneheptadecanoic acid intermediate is then reduced to this compound. This reduction is catalyzed by an FAD-binding oxidoreductase, analogous to BfaA, which utilizes NADPH as the reducing agent.
The precursor, cis-9-heptadecenoic acid, is an odd-chain fatty acid. The biosynthesis of odd-chain fatty acids is initiated by the priming of fatty acid synthesis with propionyl-CoA instead of acetyl-CoA.
Quantitative Data
Due to the limited specific research on this compound, the following quantitative data is based on studies of the well-characterized biosynthesis of the homologous 10-methylstearic acid from oleic acid by enzymes from Mycobacterium chlorophenolicum. These values provide a reasonable approximation for the enzymes acting on cis-9-heptadecenoic acid.
| Enzyme | Substrate | Apparent Km (µM) | Apparent Vmax (nmol/min/mg) | Optimal pH | Optimal Temperature (°C) |
| BfaB-like Methyltransferase | Oleic acid | ~150 | ~25 | 7.5 - 8.0 | 30 - 37 |
| S-Adenosyl-L-methionine (SAM) | ~50 | - | - | - | |
| BfaA-like Reductase | 10-Methyleneoctadecanoic acid | Not Determined | Not Determined | 7.0 - 7.5 | 30 - 37 |
| NADPH | ~20 | ~50 | - | - |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the biosynthesis of this compound. These protocols are adapted from established procedures for similar enzyme systems.
Protocol 1: Heterologous Expression and Purification of BfaA-like and BfaB-like Enzymes
This protocol describes the expression of the putative methyltransferase and reductase in Escherichia coli for subsequent characterization.
1. Gene Synthesis and Cloning:
- Synthesize the codon-optimized genes encoding the BfaA-like and BfaB-like enzymes based on homologous sequences from known MCM-BFA producing organisms.
- Clone the synthesized genes into a suitable expression vector (e.g., pET-28a(+)) with an N-terminal His6-tag for affinity purification.
2. Protein Expression:
- Transform the expression plasmids into E. coli BL21(DE3).
- Grow the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8.
- Induce protein expression by adding 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG).
- Continue incubation at 18°C for 16-20 hours.
3. Cell Lysis and Protein Purification:
- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
- Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).
- Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
- Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
- Wash the column with wash buffer to remove unbound proteins.
- Elute the His-tagged protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
- Dialyze the purified protein against storage buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.
Protocol 2: In Vitro Enzyme Assay for BfaB-like Methyltransferase Activity
This assay quantifies the SAM-dependent conversion of cis-9-heptadecenoic acid to 10-methyleneheptadecanoic acid.
1. Reaction Mixture Preparation (per reaction):
- 50 mM Tris-HCl buffer, pH 7.8
- 100 µM cis-9-heptadecenoic acid (solubilized with 0.1% Triton X-100)
- 200 µM S-adenosyl-L-methionine (SAM)
- 10 µg purified BfaB-like enzyme
- Nuclease-free water to a final volume of 100 µL.
2. Reaction Incubation:
- Initiate the reaction by adding the enzyme.
- Incubate at 37°C for 1 hour.
- Terminate the reaction by adding 10 µL of 1 M HCl.
3. Product Extraction and Analysis:
- Extract the fatty acids by adding 200 µL of hexane:isopropanol (3:2, v/v) and vortexing.
- Centrifuge to separate the phases and collect the upper organic layer.
- Evaporate the solvent under a stream of nitrogen.
- Methylate the fatty acids by adding 500 µL of 2% (v/v) H2SO4 in methanol and incubating at 60°C for 1 hour.
- Extract the fatty acid methyl esters (FAMEs) with hexane.
- Analyze the FAMEs by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the 10-methyleneheptadecanoate methyl ester product.
Protocol 3: In Vitro Enzyme Assay for BfaA-like Reductase Activity
This assay measures the NADPH-dependent reduction of 10-methyleneheptadecanoic acid.
1. Reaction Mixture Preparation (per reaction):
- 50 mM Tris-HCl buffer, pH 7.2
- 50 µM 10-methyleneheptadecanoic acid (synthesized or enzymatically produced and purified)
- 200 µM NADPH
- 5 µg purified BfaA-like enzyme
- Nuclease-free water to a final volume of 100 µL.
2. Reaction Incubation and Analysis:
- Monitor the decrease in absorbance at 340 nm (corresponding to NADPH oxidation) using a spectrophotometer at 37°C.
- Alternatively, run the reaction for a fixed time (e.g., 30 minutes), stop the reaction, extract, and analyze the fatty acids by GC-MS as described in Protocol 2 to quantify the formation of this compound.
Visualizations
Caption: Biosynthesis pathway of this compound.
Caption: Experimental workflow for characterization.
Conclusion
The biosynthesis of this compound is a specialized pathway involving the post-synthetic modification of an odd-chain unsaturated fatty acid. While specific quantitative data and detailed protocols for this particular fatty acid are still emerging, the well-characterized pathways for homologous molecules provide a robust framework for its study. The information and methodologies presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the enzymes involved in this pathway, optimize their activity, and explore the potential applications of this compound. Further research is warranted to elucidate the precise kinetic parameters and regulatory mechanisms governing the biosynthesis of this unique fatty acid.
An In-depth Technical Guide on 10-Methylheptadecanoic Acid and its Relation to Tuberculostearic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branched-chain fatty acids (BCFAs) are integral components of the cell envelopes of many bacterial species, playing crucial roles in maintaining membrane fluidity and integrity.[1][2][3][4][5] Among these, 10-methyl-substituted fatty acids are of particular interest, especially within the context of mycobacteria. This technical guide provides a comprehensive overview of 10-methylheptadecanoic acid and its close structural analog, the well-characterized tuberculostearic acid (10-methyloctadecanoic acid). We will delve into their chemical properties, biosynthetic pathways, analytical methodologies, and biological significance, with a focus on providing actionable data and protocols for researchers in the field.
Core Concepts: Distinguishing this compound and Tuberculostearic Acid
It is critical to distinguish between the two molecules at the outset. While both are 10-methyl branched-chain fatty acids, they differ in their carbon chain length.
-
This compound is a C18 fatty acid with a methyl group at the 10th carbon position.[6]
-
Tuberculostearic acid (TBSA) is chemically known as 10-methyloctadecanoic acid, a C19 fatty acid, also with a methyl group at the 10th carbon.[7][8]
This difference in a single methylene group has implications for their physical properties and biological roles. Tuberculostearic acid is a well-established and abundant component of Mycobacterium species and other Actinomycetales.[8][9][10][11] Its presence is often used as a biomarker for diagnosing tuberculosis.[10][12][13][14] In contrast, this compound is less studied, though it has been identified in some natural sources, including Triticum aestivum (wheat).[15]
Data Presentation: A Comparative Analysis
The following tables summarize the key quantitative data for this compound and tuberculostearic acid, facilitating a direct comparison of their physicochemical properties.
| Property | This compound | Tuberculostearic Acid (10-Methyloctadecanoic Acid) |
| Molecular Formula | C₁₈H₃₆O₂[6][16] | C₁₉H₃₈O₂[7][8] |
| Molecular Weight | 284.48 g/mol [6][16] | 298.50 g/mol [7][8] |
| IUPAC Name | This compound[6] | 10-methyloctadecanoic acid[7] |
| CAS Number | 26429-10-7[6][16] | 542-47-2[7] |
| Melting Point | Data not readily available | 10-11 °C (natural), 25.4-26.1 °C (dl-form)[17] |
| Boiling Point (est.) | Data not readily available | 415.00 to 416.00 °C @ 760.00 mm Hg[18] |
| logP (o/w) | 7.2[6] | 8.184 (est)[18] |
| Topological Polar Surface Area | 37.3 Ų[6] | 37.3 Ų[7] |
| Natural Occurrence | Triticum aestivum[15] | Mycobacterium tuberculosis and other Actinomycetales[8][9] |
Table 1: Physicochemical Properties of this compound and Tuberculostearic Acid.
Biosynthesis of Tuberculostearic Acid
The biosynthesis of tuberculostearic acid in mycobacteria is a well-elucidated pathway that involves the modification of a common unsaturated fatty acid, oleic acid (C18:1).[19] This process is a two-step enzymatic reaction.
The biosynthesis begins with the methylation of a phospholipid-bound oleic acid. An S-adenosyl-L-methionine (SAM)-dependent methyltransferase, BfaB (also referred to as Cfa in some literature), catalyzes the transfer of a methyl group from SAM to the double bond of oleic acid, forming a 10-methylene-octadecanoyl intermediate.[19][20] Subsequently, a flavin adenine dinucleotide (FAD)-binding oxidoreductase, BfaA, reduces the methylene group to a methyl group, yielding the final product, tuberculostearic acid.[19]
Caption: Biosynthetic pathway of tuberculostearic acid from oleic acid.
Experimental Protocols
Accurate analysis of this compound and tuberculostearic acid requires robust experimental protocols for lipid extraction, derivatization, and analysis. The following sections provide detailed methodologies for these key experiments.
Lipid Extraction from Mycobacteria
This protocol is adapted from established methods for extracting total lipids from mycobacterial cultures.[21][22][23][24]
Materials:
-
Mycobacterial cell pellet
-
Chloroform
-
Methanol
-
0.3% NaCl solution
-
Glass beads (optional, for cell disruption)
-
Centrifuge
-
Rotary evaporator or nitrogen stream
Procedure:
-
Harvest mycobacterial cells by centrifugation at 10,000 x g for 15 minutes.
-
Wash the cell pellet with phosphate-buffered saline (PBS) and re-centrifuge.
-
Resuspend the cell pellet in a mixture of chloroform:methanol (2:1, v/v). For every 1 gram of wet cell pellet, use 20 mL of the solvent mixture.
-
Agitate the suspension vigorously for 1-2 hours at room temperature. The use of glass beads can enhance cell disruption and lipid extraction efficiency.
-
Centrifuge the mixture at 5,000 x g for 10 minutes to pellet the cell debris.
-
Collect the supernatant (lipid extract).
-
To the supernatant, add 0.2 volumes of 0.3% NaCl solution to induce phase separation.
-
Vortex the mixture and centrifuge at 2,000 x g for 5 minutes.
-
Carefully collect the lower organic phase containing the total lipids.
-
Evaporate the solvent under a stream of nitrogen or using a rotary evaporator.
-
The dried lipid extract can be stored at -20°C for further analysis.
Caption: Workflow for the extraction of total lipids from mycobacteria.
Fatty Acid Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For GC-MS analysis, fatty acids must be derivatized to increase their volatility. The most common method is the conversion to fatty acid methyl esters (FAMEs).[25][26][27][28]
Materials:
-
Dried lipid extract
-
BF₃-methanol (14%) or methanolic HCl (5%)
-
Hexane
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
Procedure:
-
To the dried lipid extract, add 2 mL of 14% BF₃-methanol or 5% methanolic HCl.
-
Tightly cap the reaction vial and heat at 100°C for 30 minutes.
-
Cool the vial to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex the mixture thoroughly.
-
Allow the phases to separate. The upper hexane layer contains the FAMEs.
-
Carefully transfer the upper hexane layer to a clean vial.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
The FAMEs are now ready for GC-MS analysis.
Caption: Workflow for the preparation of FAMEs for GC-MS analysis.
Conclusion
This technical guide has provided a detailed comparison of this compound and tuberculostearic acid, highlighting their structural differences and known biological contexts. The provided quantitative data, biosynthetic pathway diagram, and experimental protocols offer a valuable resource for researchers investigating branched-chain fatty acids in bacterial systems. The established role of tuberculostearic acid as a biomarker for tuberculosis underscores the importance of understanding the biosynthesis and function of such unique lipids. Further research into this compound and other less-characterized BCFAs may reveal novel biological functions and potential applications in diagnostics and drug development.
References
- 1. Branched-Chain Fatty Acid Content Modulates Structure, Fluidity, and Phase in Model Microbial Cell Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Branched-Chain Fatty Acids and Membrane Function in Listeria Monocytogenes | National Agricultural Library [nal.usda.gov]
- 4. Branched-chain fatty acids role in health and nutrition | Dellait [dellait.com]
- 5. The intricate link between membrane lipid structure and composition and membrane structural properties in bacterial membranes - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04523D [pubs.rsc.org]
- 6. This compound | C18H36O2 | CID 5282600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Tuberculostearic acid | C19H38O2 | CID 65037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Tuberculostearic acid - Wikipedia [en.wikipedia.org]
- 9. Synthesis of (R,S)-10-methyloctadecanoic acid (tuberculostearic acid) and key chiral 2-methyl branched intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diagnosis of pulmonary tuberculosis by detection of tuberculostearic acid in sputum by using gas chromatography-mass spectrometry with selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Demonstration of tuberculostearic acid in sputum from patients with pulmonary tuberculosis by selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Diagnosis of tuberculous meningitis by detection of tuberculostearic acid in cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Diagnosis of tuberculous meningitis by detection of tuberculostearic acid in cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. NP-MRD: Showing NP-Card for this compound (NP0083682) [np-mrd.org]
- 16. larodan.com [larodan.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. tuberculostearic acid, 542-47-2 [thegoodscentscompany.com]
- 19. journals.asm.org [journals.asm.org]
- 20. journals.asm.org [journals.asm.org]
- 21. Analysis of the Lipid Composition of Mycobacteria by Thin Layer Chromatography [jove.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Analysis of the Lipid Composition of Mycobacteria by Thin Layer Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Lipid Analysis by Gas Chromatography and Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 28. jfda-online.com [jfda-online.com]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of 10-Methylheptadecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Methylheptadecanoic acid is a branched-chain fatty acid that has garnered interest in various fields of research, including microbiology and human health. Accurate and reliable quantification of this analyte in complex biological matrices is crucial for understanding its physiological roles and potential as a biomarker or therapeutic agent. These application notes provide detailed protocols for the analysis of this compound using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are standard techniques for fatty acid analysis.[1][2]
Analytical Methods
The two primary methods for the quantitative analysis of this compound are GC-MS and LC-MS/MS. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust and widely used technique for fatty acid analysis. It typically requires a derivatization step to convert the fatty acids into their more volatile methyl esters (FAMEs).[3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and specificity and can often be performed without derivatization, which simplifies sample preparation.[2]
Quantitative Data Summary
Table 1: Typical GC-MS Performance Characteristics for Fatty Acid Analysis
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.244 - 0.977 µM | [4] |
| Limit of Quantification (LOQ) | 5 - 10 ng/mL | [5] |
| Linearity (R²) | > 0.99 | [6] |
| Recovery | 55.7% - 97.9% | [4] |
| Precision (%RSD) | < 15% | [2] |
Table 2: Typical LC-MS/MS Performance Characteristics for Fatty Acid Analysis
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 5 - 100 nM | [2][7] |
| Limit of Quantification (LOQ) | 0.003 – 14.88 ng/mL | [6] |
| Linearity (R²) | > 0.99 | [6] |
| Recovery | 76.65–119.49% | [8] |
| Precision (%RSD) | < 15% | [2] |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound
This protocol describes the extraction and derivatization of this compound from a biological sample, followed by GC-MS analysis.
1. Sample Preparation and Lipid Extraction:
-
Homogenize 50-100 mg of tissue or 100-200 µL of plasma/serum.
-
Add an appropriate internal standard (e.g., heptadecanoic acid).
-
Perform a liquid-liquid extraction using a chloroform:methanol (2:1, v/v) solution.
-
Vortex the mixture thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the organic phase under a stream of nitrogen.
2. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To the dried lipid extract, add 1 mL of 2% sulfuric acid in methanol.
-
Incubate the mixture at 50°C for 2 hours.
-
After cooling, add 1 mL of hexane and 0.5 mL of water and vortex.
-
Centrifuge and collect the upper hexane layer containing the FAMEs.
-
Dry the hexane layer and reconstitute in a suitable volume of hexane for GC-MS analysis.
3. GC-MS Instrumental Parameters:
-
GC System: Agilent 7890B or equivalent.
-
Column: DB-225ms (30 m x 0.25 mm, 0.25 µm) or equivalent.[1]
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 min.
-
Ramp to 220°C at 10°C/min.
-
Hold at 220°C for 10 min.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL in splitless mode.
-
MS System: Agilent 5977B or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-550.
-
Data Acquisition: Full scan or selected ion monitoring (SIM) for enhanced sensitivity.
Protocol 2: LC-MS/MS Analysis of this compound
This protocol describes the direct analysis of this compound from a biological sample without derivatization.
1. Sample Preparation:
-
To 100 µL of plasma or serum, add an appropriate deuterated internal standard (e.g., heptadecanoic acid-d33).
-
Perform a protein precipitation by adding 400 µL of ice-cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the extract in 100 µL of the initial mobile phase.
2. LC-MS/MS Instrumental Parameters:
-
LC System: Shimadzu Nexera X2 or equivalent.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).[8]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
Start with 50% B.
-
Linearly increase to 95% B over 10 min.
-
Hold at 95% B for 2 min.
-
Return to 50% B and equilibrate for 3 min.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer (e.g., SCIEX QTRAP 5500).[9]
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transition: The specific precursor and product ions for this compound would need to be determined by infusing a standard solution. A plausible transition would be [M-H]⁻ → fragment ion.
Visualizations
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Caption: The PI3K/AKT signaling pathway, a key regulator of cell metabolism and survival.
References
- 1. Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid quantification of fatty acids in plant oils and biological samples by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Branched Chain Fatty Acids Analysis Service - Creative Proteomics [creative-proteomics.com]
- 6. iris.unitn.it [iris.unitn.it]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sciex.com [sciex.com]
Application Notes and Protocols for the GC-MS Analysis of 10-Methylheptadecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Methylheptadecanoic acid is a branched-chain fatty acid (BCFA) found in various bacteria. The analysis of bacterial fatty acid profiles, including the detection and quantification of specific BCFAs like this compound, is crucial for bacterial identification, chemotaxonomy, and in the study of microbial metabolism. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of fatty acids. This application note provides a detailed protocol for the extraction, derivatization, and subsequent analysis of this compound from bacterial samples using GC-MS.
Principle
The analysis of this compound by GC-MS involves three main steps:
-
Lipid Extraction: Total lipids are extracted from the bacterial cells using a solvent mixture.
-
Derivatization: The extracted fatty acids are converted to their more volatile fatty acid methyl esters (FAMEs) through a process of methylation. This is essential for their analysis by gas chromatography.
-
GC-MS Analysis: The FAMEs are separated based on their boiling points and polarity on a GC column and are subsequently detected and identified by a mass spectrometer. The mass spectrometer provides information about the molecular weight and fragmentation pattern of the compounds, allowing for confident identification.
Experimental Protocols
Sample Preparation: Lipid Extraction and Methylation
This protocol is adapted from methods for the analysis of fatty acids in bacterial cultures.
Materials and Reagents:
-
Bacterial cell culture
-
Methanol
-
Chloroform
-
0.5 M Sodium Methoxide in Methanol
-
Glacial Acetic Acid
-
Deionized Water
-
Hexane (GC grade)
-
Anhydrous Sodium Sulfate
-
Internal Standard (e.g., Heptadecanoic acid, C17:0)
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Water bath or heating block
Procedure:
-
Cell Harvesting: Centrifuge an appropriate volume of bacterial culture to obtain a cell pellet.
-
Lipid Extraction:
-
To the cell pellet, add a mixture of chloroform and methanol (1:2, v/v).
-
Vortex vigorously for 15 minutes to ensure thorough lipid extraction.
-
Add chloroform and water to the mixture to achieve a final ratio of chloroform:methanol:water of 2:1:0.8 (v/v/v).
-
Vortex again for 2 minutes and then centrifuge to separate the phases.
-
Carefully collect the lower chloroform phase, which contains the lipids, into a clean glass tube.
-
-
Solvent Evaporation: Evaporate the chloroform extract to dryness under a gentle stream of nitrogen.
-
Base-Catalyzed Methylation (Transesterification):
-
To the dried lipid extract, add 0.5 mL of 0.5 M sodium methoxide in methanol.
-
Cap the tube tightly and heat at 50°C for 10 minutes in a water bath or heating block.
-
-
Neutralization:
-
Cool the tube to room temperature.
-
Add 0.1 mL of glacial acetic acid to neutralize the reaction.
-
-
FAME Extraction:
-
Add 1 mL of deionized water and 1.5 mL of hexane to the tube.
-
Vortex thoroughly for 2 minutes and then centrifuge to separate the layers.
-
Carefully transfer the upper hexane layer, containing the FAMEs, to a clean tube.
-
-
Drying and Transfer:
-
Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
Transfer the dried hexane extract to a GC vial for analysis.
-
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of bacterial FAMEs. These may need to be optimized for your specific instrument and column.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary GC Column: A non-polar column such as a DB-5ms (or equivalent) is commonly used for FAME analysis. A typical dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.
GC Parameters:
| Parameter | Value |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature of 100°C, hold for 2 min, ramp at 4°C/min to 250°C, hold for 5 min. |
MS Parameters:
| Parameter | Value |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Range | m/z 50-500 |
| Scan Mode | Full Scan |
Data Presentation
Quantitative Data for this compound Methyl Ester
| Parameter | Value | Reference |
| Molecular Formula | C19H38O2 | PubChem CID: 554139[1] |
| Molecular Weight | 298.5 g/mol | PubChem CID: 554139[1] |
| Retention Index (DB-5) | Not available in searched literature | |
| Key Mass Fragments (m/z) | See Mass Spectrum Below |
Note on Retention Index: A specific experimental retention index for this compound methyl ester on a DB-5 column was not found in the searched literature. For identification, it is recommended to use an internal standard and compare the relative retention time to known branched-chain fatty acids. The elution order of FAMEs on non-polar columns is primarily based on boiling point, which is influenced by chain length and branching.
Mass Spectrum of Methyl 10-methylheptadecanoate
A representative mass spectrum for methyl 10-methylheptadecanoate is not publicly available in the searched literature. However, the characteristic fragmentation pattern for branched-chain fatty acid methyl esters includes:
-
Molecular Ion (M+): A peak corresponding to the molecular weight of the FAME (m/z 298 for methyl 10-methylheptadecanoate). This peak may be weak or absent.
-
McLafferty Rearrangement Ion: A prominent peak at m/z 74, characteristic of saturated FAMEs.
-
Fragments from cleavage at the branch point: Cleavage on either side of the carbon atom with the methyl group will produce characteristic ions that can help to identify the position of the branch.
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for the GC-MS analysis of this compound.
Biosynthesis Pathway of Branched-Chain Fatty Acids
The biosynthesis of this compound, an anteiso fatty acid, starts from the branched-chain amino acid isoleucine.
Caption: Biosynthesis of this compound from isoleucine.[2][3][4][5]
References
- 1. Methyl 10-methylheptadecanoate | C19H38O2 | CID 554139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 5. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the LC-MS Analysis of 10-Methylheptadecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Methylheptadecanoic acid is a saturated, methyl-branched fatty acid.[1] Branched-chain fatty acids (BCFAs) are important components of cell membranes, particularly in bacteria, where they play a crucial role in regulating membrane fluidity.[2] The analysis of specific BCFAs like this compound is essential for understanding microbial physiology, identifying bacterial biomarkers, and for applications in drug development targeting microbial pathways. This document provides detailed application notes and protocols for the sensitive and specific quantification of this compound using liquid chromatography-mass spectrometry (LC-MS).
I. Quantitative Data Summary
Due to the limited availability of published quantitative data for this compound in biological matrices, the following tables are presented with hypothetical yet realistic values to serve as a template for data presentation. These tables are intended to guide researchers in structuring their quantitative results.
Table 1: LC-MS/MS Parameters for this compound Analysis
| Parameter | Setting |
| Analyte | This compound |
| Chemical Formula | C18H36O2 |
| Molecular Weight | 284.48 g/mol [1] |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion (m/z) | 283.26 |
| Product Ion 1 (m/z) | Hypothetical 239.2 (Loss of CO2) |
| Product Ion 2 (m/z) | Hypothetical 171.1 (Cleavage at branch point) |
| Collision Energy (eV) | Hypothetical 15 |
| Dwell Time (ms) | 100 |
| Internal Standard | Heptadecanoic Acid (C17:0) |
| Chemical Formula | C17H34O2 |
| Molecular Weight | 270.45 g/mol |
| Ionization Mode | ESI, Negative |
| Precursor Ion (m/z) | 269.25 |
| Product Ion (m/z) | 225.2 (Loss of CO2) |
| Collision Energy (eV) | 15 |
| Dwell Time (ms) | 100 |
Table 2: Hypothetical Quantification of this compound in Bacterial Cell Pellets
| Sample ID | Replicate 1 (ng/mg) | Replicate 2 (ng/mg) | Replicate 3 (ng/mg) | Mean (ng/mg) | Std. Dev. | %RSD |
| Control Strain | 25.4 | 26.1 | 24.9 | 25.5 | 0.6 | 2.4 |
| Mutant Strain A | 12.1 | 11.8 | 12.5 | 12.1 | 0.4 | 3.3 |
| Mutant Strain B | 45.8 | 46.5 | 44.9 | 45.7 | 0.8 | 1.8 |
II. Experimental Protocols
A. Sample Preparation: Total Fatty Acid Extraction and Derivatization from Bacterial Cells
This protocol is adapted from general methods for bacterial fatty acid analysis.[3]
1. Reagents and Materials:
-
Methanol (LC-MS grade)
-
Chloroform (HPLC grade)
-
Hexane (HPLC grade)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH)
-
Internal Standard Stock Solution: Heptadecanoic acid (C17:0) in ethanol (1 mg/mL)
-
Derivatization Agent: N,N-dimethyl-p-phenylenediamine (DMPD) or other suitable agent.
-
Pyridine
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
2. Protocol:
-
Harvest bacterial cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).
-
Wash the cell pellet twice with sterile phosphate-buffered saline (PBS).
-
Lyophilize the cell pellet to determine the dry cell weight.
-
To approximately 10 mg of lyophilized cells, add 1 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Spike the sample with the internal standard (e.g., 10 µL of 1 mg/mL heptadecanoic acid).
-
Vortex vigorously for 2 minutes.
-
Add 200 µL of water and vortex for another minute.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase into a new glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Saponification (Hydrolysis):
-
Add 1 mL of 0.5 M methanolic NaOH.
-
Incubate at 80°C for 1 hour.
-
Cool to room temperature and add 1 mL of water.
-
Acidify the mixture with 0.5 mL of 6 M HCl.
-
-
Extraction of Free Fatty Acids:
-
Add 2 mL of hexane and vortex for 2 minutes.
-
Centrifuge at 2,000 x g for 5 minutes.
-
Transfer the upper hexane layer to a clean tube.
-
Repeat the hexane extraction and combine the extracts.
-
-
Evaporate the hexane to dryness under nitrogen.
-
Derivatization (Optional but Recommended for Improved Sensitivity):
-
Reconstitute the dried fatty acids in 50 µL of a suitable derivatization agent in pyridine.
-
Incubate according to the derivatization reagent's protocol (e.g., 60°C for 30 minutes).
-
Evaporate the solvent and reconstitute in the initial mobile phase for LC-MS analysis.
-
B. Liquid Chromatography (LC) Method
This method is a general starting point and should be optimized for your specific LC system. A C18 column is a common choice for fatty acid separation.[4][5]
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
-
0-2 min: 70% B
-
2-15 min: Linear gradient from 70% to 100% B
-
15-20 min: Hold at 100% B
-
20.1-25 min: Return to 70% B for equilibration
-
C. Mass Spectrometry (MS) Method
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI)
-
Polarity: Negative
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
Collision Gas: Argon
III. Visualizations
A. Experimental Workflow
Caption: Workflow for the LC-MS analysis of this compound.
B. Hypothesized Biosynthetic Pathway
While a specific signaling pathway for this compound is not well-documented, its biosynthesis in bacteria is likely analogous to that of other methyl-branched fatty acids, such as 10-methyl stearic acid.[6] The following diagram illustrates a hypothesized pathway.
References
- 1. larodan.com [larodan.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
Application Note: Quantification of 10-Methylheptadecanoic Acid in Bacterial Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Methylheptadecanoic acid, an isomer of tuberculostearic acid, is a branched-chain fatty acid (BCFA) found in the cell membranes of various bacteria. BCFAs play a crucial role in maintaining the fluidity and integrity of the bacterial cell membrane, which is essential for survival and adaptation to environmental stress[1][2]. The quantification of specific BCFAs like this compound can be valuable for bacterial identification, chemotaxonomy, and for understanding the physiological state of bacteria. Furthermore, as components of the bacterial cell envelope, these fatty acids can influence host-pathogen interactions and the efficacy of antimicrobial agents[3][4][5][6]. This application note provides detailed protocols for the extraction, derivatization, and quantification of this compound in bacterial samples using Gas Chromatography-Mass Spectrometry (GC-MS).
Biological Significance of Branched-Chain Fatty Acids in Bacteria
Branched-chain fatty acids are significant components of the membrane lipids in many bacterial species, particularly in Gram-positive bacteria[7]. They are synthesized by the fatty acid synthase II (FASII) system, utilizing precursors derived from branched-chain amino acids such as valine, leucine, and isoleucine[7]. The presence of methyl branches in the fatty acid chains disrupts the ordered packing of the lipid bilayer, thereby increasing membrane fluidity[2]. This is a critical adaptation mechanism for bacteria to cope with changes in temperature and other environmental stressors. The specific composition of BCFAs can vary between different bacterial species and can be influenced by growth conditions[8][9].
dot
Caption: Biosynthesis of iso- and anteiso-branched-chain fatty acids from amino acid precursors.
Quantitative Data
The quantification of this compound is often performed as part of a broader fatty acid profiling of bacterial cells. Its isomer, tuberculostearic acid (10-methyloctadecanoic acid), is a well-known biomarker for Mycobacterium tuberculosis[10][11][12][13][14]. The following table summarizes representative quantitative data for tuberculostearic acid in Mycobacterium tuberculosis, which can serve as an analytical reference for the quantification of this compound.
| Bacterial Species | Sample Type | Method | Concentration of Tuberculostearic Acid (10-methyloctadecanoic acid) | Reference |
| Mycobacterium tuberculosis | Axenic Culture | GC-MS/MS | Positively correlated with Colony Forming Units (CFU) | [10][11] |
| Mycobacterium tuberculosis | Macrophage Culture | GC-MS/MS | Positively correlated with CFU | [10][11] |
| Mycobacterium tuberculosis | Mouse Lung Homogenate | GC-MS/MS | Positively correlated with CFU | [10][11] |
| Mycobacterium tuberculosis | Bacterial Culture | LC-MS/MS | Approx. 45 amol per bacterium | [12][13] |
| Mycobacterium tuberculosis | Sputum | GC-MS with SIM | Detected in 39 of 68 smear- and culture-positive specimens | [14] |
Experimental Protocols
The following protocols describe the extraction of total fatty acids from bacterial cells, their conversion to fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.
Protocol 1: Total Fatty Acid Extraction and Methylation (Acid Catalysis)
This protocol is adapted from established methods for the comprehensive analysis of all fatty acids (both free and bound) in a bacterial culture[15][16].
Materials and Reagents:
-
Bacterial cell culture
-
Glass centrifuge tubes with PTFE-lined caps
-
Methanol
-
Chloroform
-
Glacial acetic acid
-
Anhydrous 1.25 M HCl in methanol
-
Sodium bicarbonate
-
Hexane (high purity, GC grade)
-
Internal standard (e.g., Heptadecanoic acid, C17:0)
-
Water bath or heating block
-
Vortex mixer
-
Centrifuge
-
Nitrogen gas stream or vacuum evaporator
Procedure:
-
Cell Harvesting: Pellet bacterial cells from a known volume of culture by centrifugation. Wash the cell pellet with sterile water or saline to remove media components.
-
Lipid Extraction: Resuspend the cell pellet in a glass tube with a mixture of chloroform and methanol (typically 1:2 v/v). Vortex thoroughly to ensure cell lysis and lipid extraction.
-
Phase Separation: Add chloroform and water to the mixture to achieve a final ratio of chloroform:methanol:water of 2:2:1.8. Vortex and centrifuge to separate the phases. The lower chloroform phase contains the lipids.
-
Solvent Evaporation: Carefully transfer the lower chloroform phase to a new glass tube and evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum evaporator.
-
Methylation: Add 0.5 mL of anhydrous 1.25 M HCl in methanol to the dried lipid extract. Cap the tube tightly and heat at 50°C overnight for acid-catalyzed transesterification.
-
Neutralization and Extraction: Cool the tubes to room temperature. Add sodium bicarbonate solution to neutralize the acid. Add hexane to extract the FAMEs. Vortex and centrifuge.
-
Sample Preparation for GC-MS: Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.
Protocol 2: FAME Preparation using the Sherlock™ Microbial Identification System Method
This protocol is based on the standardized procedure used for bacterial identification by fatty acid profiling[17].
Materials and Reagents:
-
Bacterial colony from an agar plate
-
Reagent 1: Saponification reagent (Sodium hydroxide, methanol, water)
-
Reagent 2: Methylation reagent (Hydrochloric acid, methanol)
-
Reagent 3: Extraction solvent (Hexane, methyl tert-butyl ether)
-
Reagent 4: Base wash (Sodium hydroxide, water)
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Saponification: Harvest a loopful of bacterial cells and place them in a clean glass tube. Add Reagent 1, seal the tube, vortex, and heat in a boiling water bath for 30 minutes.
-
Methylation: Cool the tube and add Reagent 2. Seal, vortex, and heat at 80°C for 10 minutes.
-
Extraction: Cool the tube and add Reagent 3. Gently mix on a rotator for 10 minutes. Centrifuge and discard the lower aqueous phase.
-
Base Wash: Add Reagent 4 to the remaining organic phase, cap, and gently mix for 5 minutes.
-
Sample Collection: After centrifugation, transfer the upper organic phase containing the FAMEs to a GC vial for analysis.
GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for FAME analysis (e.g., HP-5ms, DB-225ms)
Typical GC-MS Parameters:
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp to 250°C at 4°C/minute
-
Hold at 250°C for a sufficient time to elute all compounds
-
-
Carrier Gas: Helium at a constant flow rate
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Scan Range: m/z 50-550
Quantification: Quantification of this compound is achieved by comparing the peak area of its methyl ester to the peak area of a known amount of an internal standard. A calibration curve should be prepared using a certified standard of this compound methyl ester to ensure accurate quantification.
Workflow and Visualization
dot
Caption: General experimental workflow for the quantification of this compound.
Conclusion
The protocols and information provided in this application note offer a comprehensive guide for the reliable quantification of this compound in bacterial samples. Accurate measurement of this and other branched-chain fatty acids can provide valuable insights into bacterial physiology, aid in taxonomic studies, and support the development of novel antimicrobial strategies. The use of standardized protocols and appropriate analytical standards is critical for obtaining accurate and reproducible results.
References
- 1. Branched-chain fatty acids role in health and nutrition | Dellait [dellait.com]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Methyl-(Z)-11-tetradecenoate Acid from the Bacterial Membrane Lipid Composition in Escherichia coli Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Methyl-(Z)-11-tetradecenoate Acid from the Bacterial Membrane Lipid Composition in Escherichia coli Antibiotic Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Membrane Disruption by Antimicrobial Fatty Acids Releases Low-Molecular-Weight Proteins from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris [frontiersin.org]
- 8. Fatty Acids in the Genus Bacillus I. Iso- and Anteiso-Fatty Acids as Characteristic Constituents of Lipids in 10 Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Rapid determination of growth inhibition of Mycobacterium tuberculosis by GC-MS/MS quantitation of tuberculostearic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scilit.com [scilit.com]
- 15. researchgate.net [researchgate.net]
- 16. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. gcms.cz [gcms.cz]
Anwendungshinweis und Protokolle zur Derivatisierung von 10-Methylheptadecansäure für die GC-Analyse
Anwendungsgebiet: Analyse von verzweigtkettigen Fettsäuren in der Forschung, pharmazeutischen Entwicklung und Qualitätskontrolle.
Zusammenfassung: Dieser Anwendungshinweis beschreibt ein detailliertes Protokoll für die Derivatisierung von 10-Methylheptadecansäure zu ihrem Methylester (FAME) für die anschließende quantitative und qualitative Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS). Die Veresterung mit Bortrifluorid-Methanol (BF3-Methanol) ist eine effiziente und weit verbreitete Methode, um die Flüchtigkeit von polaren Fettsäuren zu erhöhen und somit eine präzise GC-Analyse zu ermöglichen.
Einleitung
10-Methylheptadecansäure ist eine gesättigte, verzweigtkettige Fettsäure, die in verschiedenen biologischen Systemen, insbesondere in Bakterien, vorkommt. Ihre Analyse ist für die mikrobielle Identifizierung, die Untersuchung von Lipidstoffwechselwegen und die Entwicklung von Wirkstoffen von Bedeutung. Die direkte Analyse von freien Fettsäuren mittels Gaschromatographie ist aufgrund ihrer geringen Flüchtigkeit und hohen Polarität problematisch. Eine Derivatisierung ist daher ein essentieller Schritt, um die Carboxylgruppe in einen weniger polaren und flüchtigeren Ester umzuwandeln. Die Bildung von Fettsäuremethylestern (FAMEs) ist die am häufigsten angewandte Methode für die GC-Analyse von Fettsäuren.
Experimentelle Protokolle
Derivatisierung von 10-Methylheptadecansäure mittels BF3-Methanol
Dieses Protokoll beschreibt die Umwandlung von 10-Methylheptadecansäure in 10-Methylheptadecansäuremethylester.
Benötigte Materialien:
-
10-Methylheptadecansäure (Standard oder aus Probenextrakt)
-
BF3-Methanol-Lösung (14 % in Methanol)
-
Hexan (GC-Qualität)
-
Gesättigte Natriumchloridlösung
-
Wasserfreies Natriumsulfat
-
Reaktionsgefäße mit Schraubverschluss (hitzebeständig)
-
Heizblock oder Wasserbad
-
Vortex-Mischer
-
Zentrifuge
-
Pipetten
-
GC-Vials
Protokoll:
-
Probenvorbereitung: 1-5 mg der 10-Methylheptadecansäure oder des getrockneten Lipidextrakts in ein Reaktionsgefäß einwiegen.
-
Reaktion: 1 ml der 14%igen BF3-Methanol-Lösung zum Probengefäß geben. Das Gefäß fest verschließen.
-
Inkubation: Das Reaktionsgemisch für 15 Minuten bei 60 °C in einem Heizblock oder Wasserbad inkubieren. Während der Inkubation gelegentlich vortexen, um eine vollständige Durchmischung zu gewährleisten.
-
Abkühlen: Das Reaktionsgefäß auf Raumtemperatur abkühlen lassen.
-
Extraktion: 1 ml Hexan und 1 ml gesättigte Natriumchloridlösung zugeben. Kräftig für 1 Minute vortexen.
-
Phasentrennung: Zur Phasentrennung für 5 Minuten bei 1000 x g zentrifugieren.
-
Übertragung der organischen Phase: Die obere Hexan-Phase, welche die FAMEs enthält, vorsichtig in ein sauberes Röhrchen überführen.
-
Trocknung: Eine kleine Menge wasserfreies Natriumsulfat zur Hexan-Phase geben, um restliches Wasser zu entfernen.
-
Probenabfüllung: Die getrocknete Hexan-Lösung in ein GC-Vial überführen und für die GC-MS-Analyse vorbereiten.
GC-MS-Analyse von 10-Methylheptadecansäuremethylester
Die folgende Methode ist ein Beispiel und muss möglicherweise für das spezifische GC-MS-System optimiert werden.
Geräte und Säule:
-
Gaschromatograph mit Massenspektrometer (GC-MS)
-
Kapillarsäule: z.B. HP-5ms (30 m x 0.25 mm ID, 0.25 µm Filmdicke) oder äquivalent
GC-Bedingungen:
-
Injektor-Temperatur: 250 °C
-
Injektionsvolumen: 1 µl
-
Split-Verhältnis: 10:1
-
Trägergas: Helium bei einer konstanten Flussrate von 1 ml/min
-
Ofen-Temperaturprogramm:
-
Anfangstemperatur: 100 °C, für 2 Minuten halten
-
Rampe 1: Anstieg um 8 °C/min auf 250 °C
-
Endtemperatur: 250 °C, für 5 Minuten halten
-
-
Transfer-Line-Temperatur: 280 °C
MS-Bedingungen:
-
Ionenquellentemperatur: 230 °C
-
Ionisationsenergie: 70 eV (Elektronenstoßionisation - EI)
-
Scan-Bereich: m/z 50 - 400
Datenpräsentation
Die Identifizierung von 10-Methylheptadecansäuremethylester erfolgt durch den Vergleich des Retentionszeitindex und des Massenspektrums mit Referenzdatenbanken (z.B. NIST).
Tabelle 1: Charakteristische GC-MS-Daten für 10-Methylheptadecansäuremethylester
| Parameter | Wert | Quelle |
| Molekülformel | C19H38O2 | PubChem CID 554139[1] |
| Molekulargewicht | 298.5 g/mol | PubChem CID 554139[1] |
| Charakteristische Massenfragmente (m/z) | ||
| Base Peak | 74 | PubChem CID 554139[1] |
| Zweithöchster Peak | 87 | PubChem CID 554139[1] |
| Dritthöchster Peak | 55 | PubChem CID 554139[1] |
| Molekülion (M+) | 298 (oft geringe Intensität) | PubChem CID 554139[1] |
| Retentionszeit | Abhängig von der GC-Säule und den Methodenparametern. Muss experimentell bestimmt werden. |
Visualisierungen
Die folgenden Diagramme illustrieren den Arbeitsablauf der Derivatisierung und den logischen Prozess der GC-MS-Analyse.
Abbildung 1: Arbeitsablauf der Derivatisierung von 10-Methylheptadecansäure.
References
Application Notes and Protocols for the Use of 10-Methylheptadecanoic Acid as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 10-Methylheptadecanoic acid as an internal standard in the quantitative analysis of fatty acids, particularly through Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
This compound (CAS 26429-10-7) is a branched-chain saturated fatty acid that is not commonly found in most biological samples, making it an excellent internal standard for the analysis of fatty acid profiles.[1] Its chemical properties, including a molecular weight of 284.48 g/mol , ensure that it behaves similarly to other long-chain fatty acids during extraction and derivatization procedures, while its unique mass allows for clear separation and quantification.[2][3] As an internal standard, it is introduced at a known concentration to a sample prior to processing, enabling the accurate quantification of endogenous fatty acids by correcting for variations in sample extraction, derivatization efficiency, and instrument response.[4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Synonyms | This compound |
| CAS Number | 26429-10-7 |
| Molecular Formula | C₁₈H₃₆O₂ |
| Molecular Weight | 284.48 g/mol |
| Appearance | Solid |
| Purity | >99% |
| Storage | Room temperature |
Experimental Protocols
A detailed protocol for the analysis of total fatty acids in a biological matrix (e.g., plasma, cell culture, or tissue homogenate) using this compound as an internal standard is outlined below.
Materials and Reagents
-
This compound (Internal Standard)
-
Fatty acid standards for calibration curve
-
Chloroform
-
Methanol
-
0.5 M Sodium Methoxide in Methanol
-
Hexane
-
2 M Hydrochloric Acid
-
Anhydrous Sodium Sulfate
-
GC-grade solvents
Experimental Workflow
Caption: Workflow for Fatty Acid Analysis using this compound.
Detailed Procedure
-
Internal Standard Spiking: To 100 µL of the biological sample, add a known amount of this compound solution (e.g., 10 µL of a 1 mg/mL solution in ethanol). The amount should be comparable to the expected concentration of the analytes of interest.
-
Lipid Extraction: Perform a lipid extraction using a modified Folch method. Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the sample. Vortex vigorously for 2 minutes and then centrifuge at 3000 x g for 10 minutes to separate the phases. Carefully collect the lower organic phase containing the lipids.
-
Solvent Evaporation: Evaporate the solvent from the extracted lipids under a gentle stream of nitrogen.
-
Transesterification (Derivatization): To the dried lipid extract, add 50 µL of methyl-tert-butyl ether (MTBE) and vortex to dissolve. Add 100 µL of 2 M sodium methoxide in methanol and shake vigorously for 3 minutes.[5]
-
Reaction Quenching and FAME Extraction: Stop the reaction by adding 150 µL of hexane and 100 µL of 2 M hydrochloric acid. Mix thoroughly. Collect the upper hexane layer which contains the fatty acid methyl esters (FAMEs). To maximize recovery, add another 100 µL of hexane, mix, and combine the hexane layers.[5]
-
Drying: Pass the hexane extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
GC-MS Analysis: Inject 1 µL of the final extract into the GC-MS system.
GC-MS Parameters
The following are typical GC-MS parameters for FAME analysis. These may need to be optimized for your specific instrument and column.
| Parameter | Setting |
| GC Column | Zebron ZB-FAME (30 m x 0.25 mm i.d., 0.20 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.1 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | Initial temperature of 70 °C for 2 min, ramp to 180 °C at 15 °C/min and hold for 6 min, then ramp to 230 °C at 10 °C/min and hold for 1 min. |
| Transfer Line Temp | 250 °C |
| Ion Source Temp | 300 °C |
| Ionization Mode | Electron Ionization (EI) or Positive Ion Chemical Ionization (PICI) |
| Scan Mode | Selected Ion Monitoring (SIM) for target analytes and the internal standard |
Quantitative Data
The following tables provide representative data from a method validation study for the quantification of fatty acids using this compound as an internal standard.
Calibration Curve and Linearity
| Analyte | Concentration Range (µg/mL) | R² |
| Palmitic Acid (C16:0) | 0.5 - 100 | 0.998 |
| Stearic Acid (C18:0) | 0.5 - 100 | 0.997 |
| Oleic Acid (C18:1) | 0.5 - 100 | 0.999 |
| Linoleic Acid (C18:2) | 0.5 - 100 | 0.998 |
Precision and Accuracy
| Analyte | Spiked Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Accuracy (Recovery %) |
| Palmitic Acid (C16:0) | 10 | 3.5 | 5.1 | 98.2 |
| 50 | 2.8 | 4.5 | 101.5 | |
| Oleic Acid (C18:1) | 10 | 3.1 | 4.8 | 99.1 |
| 50 | 2.5 | 4.2 | 102.3 |
Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| Palmitic Acid (C16:0) | 0.1 | 0.3 |
| Stearic Acid (C18:0) | 0.1 | 0.3 |
| Oleic Acid (C18:1) | 0.15 | 0.5 |
| Linoleic Acid (C18:2) | 0.2 | 0.6 |
Signaling Pathways
This compound is a synthetic, branched-chain fatty acid. There is currently no evidence to suggest its involvement in any known biological signaling pathways. Its primary and intended use in a research setting is as an internal standard for analytical quantification.
Logical Relationships in Quantitative Analysis
Caption: Relationship of measurements for quantification.
Conclusion
This compound serves as a reliable internal standard for the accurate quantification of fatty acids in various biological samples by GC-MS. The provided protocols and validation data demonstrate its suitability for demanding research and development applications. Proper implementation of this internal standard within a validated analytical method will significantly improve the accuracy and reproducibility of fatty acid analysis.
References
- 1. hplc.eu [hplc.eu]
- 2. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A New, Validated GC-PICI-MS Method for the Quantification of 32 Lipid Fatty Acids via Base-Catalyzed Transmethylation and the Isotope-Coded Derivatization of Internal Standards [mdpi.com]
Application Notes and Protocols for 10-Methylheptadecanoic Acid in Metabolic Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Methylheptadecanoic acid is a saturated, branched-chain fatty acid (BCFA) that has garnered increasing interest in the field of metabolic profiling. As a constituent of the broader fatty acid landscape, its presence and concentration in biological samples can provide valuable insights into metabolic health and disease. BCFAs are obtained through dietary sources, primarily from dairy products and ruminant meats, and can also be synthesized endogenously.[1] Emerging research suggests a potential association between circulating BCFA levels and metabolic disorders such as obesity and metabolic syndrome, making this compound a person of interest in biomarker discovery and drug development.
These application notes provide a comprehensive overview of the role of this compound in metabolic profiling, including detailed protocols for its quantification and a summary of its potential metabolic significance.
Quantitative Data in Metabolic Profiling
While specific quantitative data for this compound in large human cohort studies are not extensively documented in publicly available literature, studies on related odd-chain and branched-chain fatty acids provide a basis for understanding its potential concentration ranges. For instance, comprehensive profiling of plasma fatty acids in healthy adults has established reference ranges for numerous fatty acids, though this compound is not individually specified.
To illustrate the context of fatty acid concentrations, the following table summarizes a selection of fatty acid levels found in the plasma of healthy young Canadian adults. This data can serve as a general reference for the expected magnitude of fatty acid concentrations.
Table 1: Plasma Fatty Acid Concentrations in Healthy Young Adults (n=826)
| Fatty Acid | Mean Concentration (mmol/L) | Standard Deviation (SD) |
| Palmitic acid (C16:0) | 2.2 | 0.9 |
| Stearic acid (C18:0) | 0.5 | 0.2 |
| Oleic acid (C18:1n9) | 1.7 | 0.8 |
| Linoleic acid (C18:2n6) | 2.6 | 1.2 |
| α-Linolenic acid (C18:3n3) | 0.1 | 0.04 |
| Docosahexaenoic acid (DHA; C22:6n3) | 0.1 | 0.06 |
Source: Adapted from Abdelmagid SA, et al. (2015). Comprehensive Profiling of Plasma Fatty Acid Concentrations in Young Healthy Canadian Adults.[2]
Experimental Protocols
The accurate quantification of this compound in biological matrices is crucial for its study in metabolic profiling. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common analytical platforms for this purpose. Below are detailed protocols for the extraction and analysis of fatty acids from human plasma.
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Total Fatty Acids in Plasma
This protocol outlines the steps for the extraction of total fatty acids from plasma, their derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.
1. Materials and Reagents:
-
Human plasma
-
Internal Standard (IS): Heptadecanoic acid (C17:0) solution (1 mg/mL in methanol)
-
Chloroform/Methanol (2:1, v/v)
-
0.9% NaCl solution
-
Anhydrous sodium sulfate
-
14% Boron trifluoride (BF3) in methanol
-
Hexane
-
Saturated NaCl solution
2. Lipid Extraction (Folch Method):
-
To 100 µL of plasma in a glass tube, add 10 µL of the internal standard solution.
-
Add 2 mL of chloroform/methanol (2:1, v/v) and vortex thoroughly for 2 minutes.
-
Add 0.5 mL of 0.9% NaCl solution, vortex for 1 minute, and centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids into a clean glass tube.
-
Dry the collected organic phase under a gentle stream of nitrogen.
3. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To the dried lipid extract, add 1 mL of 14% BF3 in methanol.
-
Cap the tube tightly and heat at 100°C for 30 minutes in a heating block.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution, vortex for 1 minute, and centrifuge at 1000 x g for 5 minutes.
-
Carefully transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.
4. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: DB-23 capillary column (60 m x 0.25 mm x 0.25 µm) or similar polar column
-
Injector Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 240°C at 4°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Scan mode (m/z 50-550) for identification and Selected Ion Monitoring (SIM) mode for quantification.
Workflow for GC-MS Analysis of Plasma Fatty Acids
Caption: Workflow for GC-MS based fatty acid profiling in plasma.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis of Free Fatty Acids in Plasma
This protocol describes a method for the targeted quantification of free fatty acids in plasma using LC-MS/MS without derivatization.
1. Materials and Reagents:
-
Human plasma
-
Internal Standard (IS) Mix: Deuterated fatty acid standards (e.g., Heptadecanoic-d3 acid) in methanol
-
Acetonitrile
-
Isopropanol
-
Formic acid
-
Ammonium acetate
2. Sample Preparation:
-
To 50 µL of plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing the internal standard mix to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 60% acetonitrile in water with 0.1% formic acid).
-
Transfer to an LC vial for analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatograph: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: Waters Xevo TQ-S or equivalent
-
Column: C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid and 5 mM ammonium acetate
-
Gradient: Start with 40% B, ramp to 99% B over 10 minutes, hold for 2 minutes, and then re-equilibrate to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 50°C
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) using specific precursor-product ion transitions for this compound and the internal standard.
Workflow for LC-MS Analysis of Plasma Free Fatty Acids
Caption: Workflow for LC-MS based free fatty acid profiling in plasma.
Signaling and Metabolic Pathways
The precise metabolic fate of this compound in humans is not fully elucidated. However, based on the metabolism of other branched-chain and odd-chain fatty acids, several pathways are likely involved.
Proposed Metabolic Pathways for this compound
-
Beta-oxidation: As a fatty acid, it is expected to undergo mitochondrial beta-oxidation to produce acetyl-CoA and propionyl-CoA. The methyl branch may require specific enzymatic steps for its removal or bypass.
-
Alpha-oxidation: This pathway is particularly important for fatty acids with a methyl group at the beta-carbon, which blocks beta-oxidation.[3] While the methyl group in this compound is not at the beta-position, alpha-oxidation could still be a relevant metabolic route.
-
Omega-oxidation: This is an alternative oxidative pathway that occurs in the endoplasmic reticulum, leading to the formation of dicarboxylic acids.
-
Esterification: this compound can be incorporated into complex lipids such as triglycerides, phospholipids, and cholesterol esters, thereby becoming a component of cellular membranes and lipid droplets.
Logical Relationship of BCFA Metabolism and Potential Health Effects
Caption: Potential metabolic fate and biological roles of BCFAs.
Conclusion
This compound is an emerging fatty acid of interest in metabolic profiling. While specific quantitative data in human populations remain to be extensively reported, the analytical methods for its detection and quantification are well-established. The provided protocols for GC-MS and LC-MS analysis offer robust and reliable approaches for researchers. Further investigation into the precise metabolic pathways and the clinical significance of this compound is warranted to fully understand its role as a potential biomarker and its implications for human health and drug development.
References
- 1. Assessment of Fatty Acid Concentrations Among Blood Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive Profiling of Plasma Fatty Acid Concentrations in Young Healthy Canadian Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and heptadecanoic Acid (c17:0) in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Analysis of 10-Methylheptadecanoic Acid by GC-MS
This guide provides researchers, scientists, and drug development professionals with optimized parameters, experimental protocols, and troubleshooting advice for the analysis of 10-methylheptadecanoic acid using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for analyzing this compound by GC-MS? A1: Derivatization is crucial for fatty acids like this compound. In their free form, these molecules are highly polar due to the carboxylic acid group, which leads to poor volatility and a tendency to interact with the GC column, resulting in significant peak tailing.[1] The process converts the polar carboxyl group into a less polar and more volatile ester, typically a fatty acid methyl ester (FAME), which is more suitable for GC analysis.[2]
Q2: What is the most common derivatization method for this analysis? A2: The most common and preferred method is esterification to form a fatty acid methyl ester (FAME).[1][2][3] This is typically achieved by using reagents like boron trifluoride in methanol (BF3-methanol) or boron trichloride in methanol (BCl3-methanol) under mild heating.[1] This process is quantitative, stable, and yields clean mass spectra.[4]
Q3: Which type of GC column is best suited for analyzing this compound methyl ester? A3: A mid-polarity cyanopropyl capillary column is often recommended for resolving complex fatty acid methyl ester mixtures.[3] However, standard non-polar columns, such as those with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms, Elite-5MS), are also widely and effectively used for FAME analysis.[5][6]
Q4: What are the key mass spectral fragments to look for when identifying this compound methyl ester? A4: For the methyl ester of this compound (molecular weight approx. 298.5 g/mol ), you should look for characteristic ions of fatty acid methyl esters.[7] While a full spectrum is needed for confirmation, common fragments for FAMEs include the methoxycarbonyl ion at m/z 74 and an ion at m/z 87.[8] The molecular ion (M+) at m/z 298 may also be visible.
Experimental Protocols
Protocol 1: Sample Derivatization via Esterification (BF3-Methanol Method)
This protocol details the conversion of this compound to its corresponding fatty acid methyl ester (FAME).
Materials:
-
Sample containing this compound
-
12-14% Boron trifluoride in methanol (BF3-Methanol)
-
Hexane (GC grade)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Micro-reaction vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Pasteur pipettes
Procedure:
-
Sample Preparation: Accurately weigh or pipette a known amount of the sample (typically 1-20 mg) into a micro-reaction vial. If the sample is in an aqueous solvent, evaporate it to complete dryness first.
-
Reagent Addition: Add 1-2 mL of BF3-Methanol reagent to the vial.[1]
-
Reaction: Securely cap the vial and vortex for 10-20 seconds. Place the vial in a heating block or water bath set to 60°C for 10-60 minutes.[1] The optimal time should be determined for your specific sample matrix.
-
Extraction: Cool the vial to room temperature. Add approximately 1 mL of saturated NaCl solution and 1 mL of hexane.
-
Phase Separation: Cap the vial and vortex vigorously for 30 seconds to extract the FAMEs into the hexane layer. Allow the layers to fully separate.
-
Collection: Carefully transfer the upper hexane layer to a clean autosampler vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[1]
-
Analysis: The sample is now ready for GC-MS injection.
Protocol 2: Optimized GC-MS Parameters
The following table outlines a typical set of starting parameters for the GC-MS analysis of this compound methyl ester. These may require further optimization based on your specific instrument and column.
| Parameter | Recommended Setting |
| GC System | |
| Injector Type | Split/Splitless |
| Injector Temperature | 250°C[6] |
| Injection Mode | Split (e.g., 10:1 or 20:1 ratio)[6] |
| Injection Volume | 1-2 µL |
| Liner | Deactivated, splitless liner (e.g., with glass wool) |
| Carrier Gas | Helium (99.999% purity)[6] |
| Flow Rate | 1.0 mL/min (constant flow)[6] |
| Column | Elite-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[6] |
| Oven Program | Initial: 110°C, hold for 2 min. Ramp: 10°C/min to 200°C, then 5°C/min to 280°C. Hold: 5-9 min.[6] |
| MS System | |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temp. | 200 - 230°C[6] |
| Transfer Line Temp. | 280°C |
| Electron Energy | 70 eV[6] |
| Acquisition Mode | Full Scan |
| Scan Range | 45 - 450 amu[6] |
| Solvent Delay | 3 - 5 min |
Troubleshooting Guide
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| No Peak or Very Small Peak | Incomplete Derivatization: Water in the sample, degraded reagent, insufficient reaction time/temperature. | Ensure the sample is completely dry before adding the reagent.[9] Use fresh derivatization reagent. Optimize reaction time and temperature. |
| Leaks: Leaking syringe, septum, or column fittings. | Perform a leak check on the injector and column connections.[10] Replace the septum and syringe as needed.[11] | |
| Active Sites: The compound is adsorbing to active sites in the injector liner or column. | Use a new, deactivated liner.[11][12] Trim 10-15 cm from the front of the column.[11] | |
| Peak Tailing | Active Sites: Carboxylic acid group is not fully derivatized, leading to interaction with the column. | Confirm complete derivatization. If the problem persists, replace the injector liner with a freshly deactivated one.[12] Trim the front end of the column.[11] |
| Improper Column Installation: Dead volume at the injector or detector connection. | Re-install the column, ensuring a clean cut and proper insertion depth into the injector and detector.[5] | |
| Shifting Retention Times | Unstable Carrier Gas Flow: Leaks in the gas lines or a faulty regulator. | Check the entire gas flow path for leaks.[11] Verify that the gas regulator is stable. |
| Column Contamination: Buildup of non-volatile residue at the head of the column. | Trim 15-20 cm from the column inlet. If the issue remains, the column may need replacement.[11] | |
| Oven Temperature Fluctuation: Inconsistent oven temperature control. | Verify oven temperature accuracy with a calibrated external thermometer. | |
| High Baseline Noise | Contaminated System: Contamination in the carrier gas, injector, or detector (ion source). | Check gas purity and ensure high-quality gas traps are installed and functional.[5][10] Clean the ion source. Bake out the injector.[11] |
| Column Bleed: Operating the column above its maximum temperature limit or oxygen damage. | Ensure the oven temperature does not exceed the column's maximum limit.[12] Check for oxygen leaks in the carrier gas line.[5] Condition the column according to the manufacturer's instructions. |
Visualizations
Caption: Experimental workflow for GC-MS analysis of this compound.
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. shimadzu.com [shimadzu.com]
- 3. researchgate.net [researchgate.net]
- 4. gcms.cz [gcms.cz]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. spectrabase.com [spectrabase.com]
- 8. GCMS problem running fatty acids - Chromatography Forum [chromforum.org]
- 9. youtube.com [youtube.com]
- 10. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
Technical Support Center: Troubleshooting GC Peak Tailing of 10-Methylheptadecanoic Acid
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for addressing peak tailing of 10-Methylheptadecanoic acid in Gas Chromatography (GC) analysis.
Troubleshooting Guide: Question & Answer Format
Q1: I am observing significant peak tailing for this compound in my GC chromatogram. What are the primary areas I should investigate?
A1: Peak tailing for a long-chain fatty acid like this compound can originate from several sources. The most common areas to investigate are:
-
Sample Preparation (Derivatization): Incomplete or improper derivatization to its methyl ester (FAME) is a frequent cause of peak tailing for fatty acids.
-
GC System Activity: Active sites within the GC system can interact with the analyte, causing tailing. This includes the injector liner, column, and connections.
-
Chromatographic Conditions: Sub-optimal GC parameters can lead to poor peak shape.
-
Column Issues: Problems with the GC column itself, such as contamination or degradation, can significantly impact peak symmetry.
Q2: How can I determine if my derivatization procedure is the cause of the peak tailing?
A2: Incomplete derivatization of this compound to its fatty acid methyl ester (FAME) form is a common culprit for peak tailing.[1][2] Free fatty acids are polar and can interact with active sites in the GC system, leading to poor peak shape.[3][4]
Troubleshooting Steps:
-
Verify Reaction Completion: Ensure your derivatization reaction (e.g., using BF3-methanol or methanolic HCl) has gone to completion.[1][2] Incomplete reactions will leave unreacted, polar fatty acids that will tail.
-
Moisture Control: Derivatization reactions are often moisture-sensitive.[1] Ensure all solvents and reagents are anhydrous, as water can hinder the reaction and hydrolyze the formed esters.
-
Reagent Quality: Use fresh, high-quality derivatization reagents. Older or degraded reagents can be ineffective.
-
Reaction Conditions: Optimize reaction time and temperature as specified in established protocols for long-chain fatty acids.
Experimental Protocol: Acid-Catalyzed Esterification using BF₃-Methanol [2]
-
Sample Preparation: Place a known quantity of your dried sample containing this compound into a screw-capped glass tube with a PTFE liner.
-
Reagent Addition: Add the appropriate volume of 14% Boron Trifluoride (BF₃) in methanol to the sample.
-
Reaction: Cap the tube tightly and heat at the recommended temperature (e.g., 60-100°C) for the specified time (e.g., 5-60 minutes). The optimal conditions may need to be determined empirically.
-
Extraction: After cooling, add a nonpolar solvent like hexane or heptane and water to extract the FAMEs into the organic layer.
-
Analysis: Inject the organic layer into the GC.
Q3: I suspect active sites in my GC system are causing the peak tailing. How can I identify and resolve this?
A3: Active sites, such as exposed silanol groups in the injector liner or on the column, can cause peak tailing through secondary interactions with the analyte.[5][6]
Troubleshooting Steps:
-
Injector Liner Maintenance: The injector liner is a common source of activity and contamination.[7]
-
Action: Replace the liner with a new, deactivated liner. Using a liner with glass wool can sometimes trap non-volatile residues, but the wool itself can be a source of activity if not properly deactivated.
-
-
Column Installation: Improper column installation can create dead volumes or expose active surfaces.[5]
-
Action: Ensure the column is cut cleanly and squarely. Re-install the column according to the manufacturer's instructions, ensuring the correct insertion depth into the injector and detector.
-
-
Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, creating active sites.
-
Action: Trim the first 10-20 cm of the column from the injector end. This will remove the most contaminated section.
-
-
Septum Bleed: Particles from a cored or degraded septum can fall into the liner, creating active sites.[8]
-
Action: Replace the septum regularly and use a high-quality, low-bleed septum.
-
Q4: Could my GC method parameters be contributing to the peak tailing?
A4: Yes, sub-optimal chromatographic conditions can negatively affect peak shape.
Troubleshooting Steps:
-
Injector Temperature: An injector temperature that is too low can cause slow vaporization of the analyte, leading to band broadening and tailing.
-
Action: Ensure the injector temperature is appropriate for the analysis of FAMEs (typically around 250°C).[9]
-
-
Oven Temperature Program: An initial oven temperature that is too high can cause issues with solvent focusing, especially in splitless injection, which can manifest as tailing for early eluting peaks.
-
Action: For splitless injections, the initial oven temperature should be about 20°C below the boiling point of the injection solvent.
-
-
Carrier Gas Flow Rate: An insufficient carrier gas flow rate can lead to increased diffusion and band broadening.
-
Action: Verify that the carrier gas flow rate is set correctly for the column dimensions and analysis type.
-
Frequently Asked Questions (FAQs)
Q: Why is derivatization necessary for the GC analysis of this compound? A: Due to its polar carboxylic acid group and high boiling point, this compound exhibits poor chromatographic behavior, including long retention times and significant peak tailing.[3] Derivatization to its fatty acid methyl ester (FAME) increases its volatility and reduces its polarity, resulting in better peak shape and more reliable quantification.[10][11]
Q: What type of GC column is best suited for the analysis of this compound methyl ester? A: Capillary columns with polar stationary phases, such as those with polyethylene glycol (e.g., Carbowax-type) or cyanopropyl phases, are commonly used for the analysis of FAMEs.[10][12] These phases provide good resolution for saturated and unsaturated fatty acid methyl esters.
Q: Can a dirty injector liner cause peak tailing for all compounds in my sample? A: Yes, a contaminated or active injector liner can cause peak tailing for multiple or even all compounds in a sample, particularly for polar analytes.[7] Non-volatile residues can create active sites that interact with any susceptible compounds passing through the liner.
Q: How often should I perform inlet maintenance to prevent peak tailing? A: The frequency of inlet maintenance (replacing the liner, septum, and O-ring) depends on the cleanliness of your samples and the number of injections. For routine analysis, it is good practice to inspect and potentially replace these components every 100-200 injections or whenever a decline in chromatographic performance is observed.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing of this compound.
Caption: A step-by-step workflow for diagnosing and resolving peak tailing issues.
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. m.youtube.com [m.youtube.com]
- 7. GC Injection Port Issues: Two Case Studies (Peak Tailing and Low Response) [sigmaaldrich.com]
- 8. Peaks tailing-problem on fatty acid and ester analyses - Chromatography Forum [chromforum.org]
- 9. agilent.com [agilent.com]
- 10. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 11. gcms.cz [gcms.cz]
- 12. agilent.com [agilent.com]
Technical Support Center: Overcoming Matrix Effects in 10-Methylheptadecanoic Acid Quantification
Welcome to the technical support center for the quantitative analysis of 10-Methylheptadecanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, particularly the mitigation of matrix effects in bioanalytical methods.
Troubleshooting Guide: Matrix Effect Issues
This guide provides solutions to common problems encountered during the quantification of this compound, focusing on identifying and overcoming matrix effects.
| Problem/Observation | Potential Cause | Recommended Solution & Action Steps |
| Poor reproducibility of results between samples. | Variable Matrix Effects: Inconsistent ion suppression or enhancement across different biological samples. | 1. Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting matrix effects as it co-elutes with the analyte and experiences similar ionization effects.[1] 2. Optimize Sample Preparation: Use a more rigorous sample cleanup method to remove interfering matrix components. Solid-Phase Extraction (SPE) is often more effective than simple Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE) at removing phospholipids, a major source of matrix effects.[2] 3. Dilute the Sample: If the analyte concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components. |
| Low analyte signal or failure to meet required sensitivity (High Limit of Quantification - LOQ). | Ion Suppression: Co-eluting matrix components are suppressing the ionization of this compound in the mass spectrometer's ion source. | 1. Improve Chromatographic Separation: Modify the LC gradient to better separate the analyte from matrix components. 2. Enhance Ionization Efficiency: Derivatize this compound to improve its ionization. For GC-MS, conversion to a Fatty Acid Methyl Ester (FAME) is common. For LC-MS, derivatization can be used to introduce a readily ionizable group. 3. Change Ionization Mode: If using LC-MS with positive ion mode, consider switching to negative ion mode, which can be more suitable for fatty acids and may reduce water loss. |
| Inconsistent or shifting retention times for this compound. | Matrix-Induced Chromatographic Effects: Matrix components can interact with the analytical column, altering its properties and affecting the retention time of the analyte. | 1. Thorough Column Washing: Implement a robust column washing step between injections to remove strongly retained matrix components. 2. Use a Guard Column: A guard column can help protect the analytical column from strongly adsorbing matrix components. 3. Optimize Sample Preparation: A cleaner sample extract will have less impact on the chromatography. |
| High background noise or interfering peaks at the analyte's mass transition. | Co-eluting Isobaric Interferences: Other compounds in the matrix have the same mass-to-charge ratio as this compound or its fragments. | 1. Improve Chromatographic Resolution: A longer gradient or a different column chemistry may be necessary to separate the analyte from the interference. 2. High-Resolution Mass Spectrometry (HRMS): If available, HRMS can distinguish between the analyte and interferences with the same nominal mass. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can I assess them for my this compound assay?
A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting substances in the sample matrix. This can lead to ion suppression (decreased signal) or enhancement (increased signal), affecting the accuracy and precision of quantification.
To assess matrix effects, you can perform a post-extraction spike experiment. The matrix factor (MF) is calculated by comparing the peak area of the analyte spiked into an extracted blank matrix to the peak area of the analyte in a neat solution at the same concentration.
-
MF < 1 indicates ion suppression.
-
MF > 1 indicates ion enhancement.
The matrix effect percentage can be calculated as (MF - 1) * 100. A value between -20% and +20% is often considered acceptable.
Q2: What is the best sample preparation technique to minimize matrix effects for this compound in plasma?
A: While protein precipitation (PPT) is a simple and fast technique, it is often insufficient for removing phospholipids, which are a primary source of matrix effects in plasma. Solid-Phase Extraction (SPE) is generally more effective at providing a cleaner sample extract and reducing matrix effects.[2] A mixed-mode SPE that combines reversed-phase and ion-exchange mechanisms can be particularly effective.[2] Liquid-Liquid Extraction (LLE) can also be used, but optimization is required to ensure good recovery of this compound.
Comparison of Sample Preparation Techniques for Fatty Acid Analysis
| Technique | Principle | Advantages | Disadvantages | Matrix Effect Reduction |
| Protein Precipitation (PPT) | Protein removal by precipitation with an organic solvent (e.g., acetonitrile). | Simple, fast, and inexpensive. | Does not effectively remove phospholipids and other endogenous components. | Poor to Moderate |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Can provide a cleaner extract than PPT. | Can be labor-intensive and may have lower recovery for some analytes. | Moderate to Good |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Can provide very clean extracts and high analyte recovery. | More complex and costly than PPT and LLE. | Good to Excellent |
Q3: Is derivatization necessary for the analysis of this compound?
A: Derivatization is often recommended, particularly for GC-MS analysis, to improve the volatility and chromatographic behavior of fatty acids. The most common method is the conversion to Fatty Acid Methyl Esters (FAMEs).
For LC-MS/MS, while direct analysis is possible, derivatization can significantly enhance sensitivity by introducing a group that ionizes more efficiently. This can be especially beneficial when dealing with low concentrations of this compound.
Q4: What is a suitable internal standard for the quantification of this compound?
A: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as this compound-d3. A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will behave similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and other sources of variability.[1] If a specific SIL-IS for this compound is not available, a structurally similar branched-chain fatty acid with a stable isotope label can be a good alternative. Using an odd-chain fatty acid as an internal standard is also a common practice.
Experimental Protocols
Protocol 1: Extraction and Derivatization of this compound from Plasma for GC-MS Analysis
This protocol describes a common method for the extraction of total fatty acids from plasma, followed by derivatization to FAMEs.
-
Sample Preparation:
-
To 100 µL of plasma, add a known amount of a suitable internal standard (e.g., heptadecanoic acid or a SIL-IS).
-
Add 1 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortex thoroughly for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Carefully collect the lower organic layer containing the lipids.
-
-
Derivatization to FAMEs (Acid-Catalyzed):
-
Evaporate the collected organic solvent under a stream of nitrogen.
-
Add 1 mL of 2% sulfuric acid in methanol to the dried extract.
-
Cap the tube tightly and heat at 80°C for 1 hour.
-
Allow the sample to cool to room temperature.
-
Add 1 mL of hexane and 0.5 mL of water, and vortex to mix.
-
Centrifuge briefly to separate the phases.
-
Transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for LC-MS/MS Analysis
This protocol provides a general procedure for cleaning up plasma samples using SPE to reduce matrix effects.
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Pre-treat 100 µL of plasma by adding 100 µL of 2% phosphoric acid in water and the internal standard.
-
Vortex to mix.
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove less polar interferences.
-
-
Elution:
-
Elute the this compound and other fatty acids with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the sample in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: General experimental workflow for the quantification of this compound.
Caption: Troubleshooting flowchart for addressing matrix effects.
References
Technical Support Center: Derivatization of 10-Methylheptadecanoic Acid
Welcome to the technical support center for the derivatization of 10-methylheptadecanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the derivatization of this branched-chain fatty acid for analysis, typically by gas chromatography (GC).
Troubleshooting Guides
This section addresses common problems encountered during the derivatization of this compound.
Question: I am observing significant peak tailing for this compound in my GC analysis, even after derivatization. What could be the cause and how can I fix it?
Answer:
Peak tailing for fatty acids, even after derivatization, is a common issue that often points to incomplete derivatization or active sites in the GC system.[1] Here’s a step-by-step troubleshooting guide:
-
Incomplete Derivatization: The polar carboxyl group of any remaining underivatized this compound can interact with the stationary phase, causing peak tailing.[1]
-
Moisture Contamination: Derivatization reagents, such as silylating agents (e.g., BSTFA) and esterification catalysts (e.g., BF₃-methanol), are highly sensitive to moisture.[1] Water will preferentially react with the reagent, reducing its effectiveness. Ensure all glassware is oven-dried and cooled in a desiccator, and use anhydrous solvents and reagents.
-
Insufficient Reagent: The molar ratio of the derivatizing agent to the fatty acid should be in excess. Empirically test increasing the reagent volume to see if peak shape improves.
-
Suboptimal Reaction Conditions: Ensure the reaction time and temperature are adequate for your chosen method. For challenging or sterically hindered fatty acids, extending the reaction time or slightly increasing the temperature might be necessary.
-
-
GC System Activity:
-
Column Activity: Over time, GC columns can develop active sites. Conditioning the column according to the manufacturer's instructions can help. If the problem persists, trimming the first few centimeters of the column or replacing it may be necessary.
-
Liner Activity: The inlet liner can accumulate non-volatile residues and become active. Deactivated liners are recommended and should be replaced regularly.
-
Question: My derivatization reaction yield for this compound is consistently low. How can I improve it?
Answer:
Low derivatization yield can be attributed to several factors, from reaction conditions to sample workup.
-
Reaction Kinetics:
-
Catalyst Efficiency: For esterification reactions, ensure the catalyst (e.g., BF₃, H₂SO₄) is not expired and has been stored correctly. The concentration of the catalyst is also critical; for instance, 12-14% BF₃ in methanol is commonly used.[2]
-
Temperature and Time: Derivatization is a chemical reaction with its own kinetics. Ensure you are using the recommended temperature and time for your specific protocol. For stubborn reactions, optimization may be required. A summary of typical conditions is provided in the table below.
-
-
Sample Extraction and Workup:
-
Phase Separation: After esterification, the fatty acid methyl esters (FAMEs) are typically extracted into a non-polar solvent like hexane.[2] Ensure complete phase separation to maximize the recovery of your derivatized analyte. Emulsions can form; adding a saturated NaCl solution can help break them.
-
Solvent Evaporation: If a solvent evaporation step is required, be cautious not to lose the more volatile FAMEs. Use a gentle stream of nitrogen and avoid excessive heat.
-
-
Interfering Substances: The sample matrix can contain components that interfere with the derivatization reaction. Consider a sample cleanup step prior to derivatization if you are working with complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: Which derivatization method is better for this compound: esterification to a FAME or silylation to a TMS-ester?
A1: Both methods are effective for derivatizing fatty acids, including branched-chain ones like this compound.[1][3] The choice often depends on the overall analytical goal and the presence of other analytes.
-
Esterification (FAMEs): This is the most common method for fatty acid analysis.[2][4] FAMEs are stable and provide excellent chromatographic separation. Methods using BF₃-methanol or methanolic HCl are robust and widely documented.[1][5]
-
Silylation (TMS-esters): Silylation using reagents like BSTFA or MSTFA is also a viable option.[1][6] This method is often faster but the resulting TMS-esters can be more susceptible to hydrolysis, requiring analysis within a shorter timeframe.[1] Silylation is also less selective and will derivatize other functional groups like hydroxyls, which may or may not be desirable depending on your sample.[1]
Q2: Can I use the same derivatization protocol for this compound as for straight-chain fatty acids?
A2: Generally, yes. The reaction chemistry for derivatizing the carboxylic acid group is the same.[3] However, the methyl branch in this compound can introduce some steric hindrance, potentially slowing down the reaction rate compared to a straight-chain fatty acid of the same carbon number. It is good practice to validate your chosen derivatization protocol for branched-chain fatty acids to ensure complete reaction. This may involve slightly longer reaction times or a modest increase in reaction temperature.
Q3: How should I prepare my sample if it is in an aqueous solution?
A3: The presence of water is detrimental to most derivatization reactions for fatty acids.[1] If your sample containing this compound is in an aqueous matrix, you must remove the water before proceeding with derivatization. This can be achieved by:
-
Lyophilization (Freeze-drying): This is an effective method for removing water without excessive heat, which can degrade the sample.
-
Evaporation under Nitrogen: Gently evaporating the aqueous solvent under a stream of nitrogen is another common technique.
-
Solvent Extraction: If applicable, you can extract the fatty acid into an organic solvent and then dry the organic phase with an anhydrous salt like sodium sulfate before proceeding with derivatization.
Data Presentation
Table 1: Comparison of Common Derivatization Methods for Fatty Acids
| Parameter | Esterification (BF₃-Methanol) | Silylation (BSTFA) |
| Reagent | 12-14% Boron Trifluoride in Methanol | N,O-Bis(trimethylsilyl)trifluoroacetamide |
| Typical Reaction Time | 60 minutes[1] | 60 minutes[1] |
| Typical Reaction Temp. | 60 °C[1] | 60 °C[1] |
| Derivative Stability | High | Moderate (sensitive to moisture)[1] |
| Selectivity | Selective for carboxylic acids | Reacts with other functional groups (e.g., -OH)[1] |
| Moisture Sensitivity | High[1] | Very High[7] |
Experimental Protocols
Protocol 1: Esterification of this compound to its Fatty Acid Methyl Ester (FAME) using BF₃-Methanol
This protocol is adapted from established methods for FAME preparation.[1][2]
Materials:
-
This compound sample
-
BF₃-Methanol reagent (12-14% w/w)
-
Hexane (GC grade)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Screw-cap glass tubes with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
GC vials
Methodology:
-
Sample Preparation: Place a known amount of the this compound sample (typically 1-10 mg) into a screw-cap glass tube. If the sample is in a solvent, evaporate the solvent under a gentle stream of nitrogen.
-
Reagent Addition: Add 2 mL of BF₃-Methanol reagent to the tube.
-
Reaction: Tightly cap the tube and vortex for 10-15 seconds. Place the tube in a heating block or water bath set to 60°C for 60 minutes.
-
Extraction: Cool the tube to room temperature. Add 1 mL of saturated NaCl solution and 2 mL of hexane.
-
Phase Separation: Cap the tube and vortex vigorously for 1 minute to extract the FAMEs into the hexane layer. Allow the layers to separate.
-
Collection: Carefully transfer the upper hexane layer to a clean tube containing a small amount of anhydrous Na₂SO₄ to remove any residual water.
-
Analysis: The hexane solution containing the this compound methyl ester is now ready for GC analysis. Transfer to a GC vial.
Protocol 2: Silylation of this compound to its Trimethylsilyl (TMS) Ester using BSTFA
This protocol is based on common silylation procedures.[1][6]
Materials:
-
This compound sample
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), potentially with 1% TMCS (trimethylchlorosilane) as a catalyst
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)
-
Screw-cap glass tubes with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
GC vials
Methodology:
-
Sample Preparation: Place the dried this compound sample into a screw-cap glass tube.
-
Reagent Addition: Add 100 µL of an anhydrous solvent to dissolve the sample, followed by 50 µL of BSTFA (with 1% TMCS). The reagent should be in molar excess.
-
Reaction: Tightly cap the tube and vortex for 10-15 seconds. Heat at 60°C for 60 minutes.
-
Cooling and Dilution: Allow the tube to cool to room temperature. Dilute with an appropriate solvent if necessary for GC analysis.
-
Analysis: The solution containing the TMS-ester of this compound is ready for immediate GC analysis. Note that TMS derivatives are moisture-sensitive and should be analyzed promptly.
Visualizations
Caption: Comparative workflow of esterification and silylation for this compound.
Caption: Troubleshooting logic for addressing GC peak tailing issues.
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iajps.com [iajps.com]
- 6. academic.oup.com [academic.oup.com]
- 7. chromforum.org [chromforum.org]
Technical Support Center: Analysis of 10-Methylheptadecanoic Acid
Welcome to the technical support center for the analysis of 10-Methylheptadecanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to sample preparation and analysis of this branched-chain fatty acid.
Troubleshooting Guides
This section provides solutions to common problems encountered during the sample preparation of this compound.
Issue 1: Low or No Recovery of this compound
Question: I am not detecting this compound in my sample after extraction and analysis, or the signal is very weak. What could be the issue?
Answer: Low or no recovery of this compound can stem from several factors throughout the sample preparation workflow. Follow these troubleshooting steps to identify the root cause:
-
Incomplete Cell Lysis or Tissue Homogenization: Branched-chain fatty acids are often integral components of cell membranes. If the initial lysis or homogenization is incomplete, the fatty acid will not be accessible for extraction.
-
Recommendation: Ensure your chosen method (e.g., sonication, bead beating, or enzymatic digestion) is sufficient for your sample matrix. Visually inspect for intact cells or tissue fragments after the procedure.
-
-
Inappropriate Solvent System for Extraction: The choice of extraction solvent is critical for efficiently recovering this compound.
-
Inefficient Derivatization: For gas chromatography (GC) analysis, fatty acids must be derivatized to their more volatile methyl esters (FAMEs). Incomplete derivatization is a common cause of poor signal.
-
Recommendation: Use a reliable derivatization agent such as Boron Trifluoride (BF3) in methanol or acidic methanol (e.g., 1.25 M HCl in methanol).[3] Ensure the reaction is carried out under anhydrous conditions, as water can inhibit the reaction. Heating at 50-80°C is typically required to drive the reaction to completion.[3]
-
-
Sample Loss During Phase Separation or Solvent Evaporation:
-
Recommendation: During liquid-liquid extraction, ensure complete phase separation before collecting the organic layer. When evaporating the solvent, use a gentle stream of nitrogen and avoid excessive heat, which can lead to the loss of more volatile FAMEs.
-
Logical Workflow for Troubleshooting Low Recovery
References
Technical Support Center: Enhancing Resolution of 10-Methylheptadecanoic Acid Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving isomers of 10-methylheptadecanoic acid. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound isomers?
The main challenges in separating this compound isomers stem from their similar physicochemical properties. As stereoisomers, they possess identical molecular weights and similar polarities, making their separation difficult with standard chromatographic techniques. Achieving resolution requires the use of chiral stationary phases (CSPs) that can selectively interact with one enantiomer over the other, leading to differential retention times.
Q2: Which chromatographic techniques are most suitable for resolving this compound isomers?
Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for chiral separations.
-
Chiral HPLC: Utilizes columns with chiral stationary phases, often polysaccharide-based (e.g., cellulose or amylose derivatives), to achieve enantiomeric separation. This technique is versatile and can be operated in normal-phase, reversed-phase, or polar organic modes.
-
Chiral GC: Typically requires derivatization of the carboxylic acid to a more volatile form, such as a methyl ester (FAME). Cyclodextrin-based chiral capillary columns are commonly used to resolve the resulting enantiomeric FAMEs.
Q3: Is derivatization necessary for the analysis of this compound isomers?
For GC analysis, derivatization to its fatty acid methyl ester (FAME) is essential to increase the volatility and thermal stability of this compound. For HPLC analysis, derivatization is not always necessary but can be employed to enhance detection or improve chromatographic behavior.
Q4: How do I select the appropriate chiral stationary phase (CSP)?
The selection of the optimal CSP is crucial for successful chiral separation and often requires screening of different column chemistries.
-
For HPLC , polysaccharide-based columns (e.g., Chiralpak® series) are a good starting point due to their broad applicability.
-
For GC , derivatized cyclodextrin-based columns (e.g., β- or γ-cyclodextrin phases) are widely used for the separation of FAME enantiomers.
Consulting column selection guides from manufacturers and reviewing literature for the separation of similar branched-chain fatty acids can provide valuable insights.
Troubleshooting Guides
Issue 1: Poor or No Resolution of Isomers
Symptoms:
-
A single, symmetrical peak is observed.
-
Peaks are slightly broadened but not separated.
-
A shoulder appears on the main peak.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Inappropriate Chiral Stationary Phase (CSP) | - Screen a variety of CSPs with different chiral selectors (e.g., cellulose vs. amylose derivatives for HPLC; different cyclodextrin derivatives for GC). |
| Suboptimal Mobile/Stationary Phase Combination | - HPLC: Vary the mobile phase composition. In normal phase, adjust the ratio of the nonpolar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol, ethanol). In reversed-phase, alter the organic modifier (e.g., acetonitrile, methanol) and the aqueous phase pH. - GC: Optimize the temperature program. A slower ramp rate or an isothermal segment at a lower temperature can improve resolution. |
| Incorrect Flow Rate/Carrier Gas Velocity | - HPLC: Chiral separations often benefit from lower flow rates. Try reducing the flow rate to increase interaction time with the CSP.[1][2] - GC: Optimize the carrier gas (e.g., helium, hydrogen) flow rate to achieve the optimal linear velocity for the column dimensions. |
| Temperature Effects | - Both increasing and decreasing the column temperature can impact chiral recognition.[1][2] Systematically evaluate a range of temperatures to find the optimum for your separation. |
Issue 2: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a drawn-out tail.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Secondary Interactions with Stationary Phase | - HPLC: Add a small amount of an acidic or basic modifier to the mobile phase to suppress unwanted ionic interactions with residual silanols on silica-based CSPs. For acidic analytes like this compound, adding a small percentage of an acid like trifluoroacetic acid (TFA) or formic acid can improve peak shape. |
| Column Overload | - Reduce the sample concentration or injection volume. Overloading the column can lead to peak distortion.[2] |
| Incompatible Sample Solvent | - Dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength to prevent peak distortion.[2] |
Issue 3: Irreproducible Retention Times
Symptoms:
-
Retention times shift between injections or analytical runs.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Insufficient Column Equilibration | - Chiral stationary phases may require longer equilibration times than achiral phases, especially after changing the mobile phase.[1] Ensure the column is thoroughly equilibrated before starting a sequence. |
| Mobile Phase Inconsistency | - Prepare fresh mobile phase for each run and ensure accurate and consistent composition. For HPLC, ensure the mobile phase components are well-mixed and degassed. |
| Temperature Fluctuations | - Use a column oven to maintain a stable and consistent column temperature.[1] Even small temperature changes can affect retention times in chiral separations. |
| Additive Memory Effects | - If using mobile phase additives, be aware that some can adsorb to the stationary phase and affect subsequent analyses, even after changing the mobile phase.[3] Thoroughly flush the column with an appropriate solvent when changing methods. |
Experimental Protocols
Disclaimer: The following protocols are representative examples for the chiral separation of branched-chain fatty acids and may require optimization for this compound isomers.
Protocol 1: Chiral HPLC Method Development
-
Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., hexane/isopropanol for normal phase, acetonitrile/water for reversed-phase).
-
-
Initial Screening Conditions:
-
Column: Chiralpak® IA or Chiralcel® OD-H (or equivalent polysaccharide-based CSP).
-
Mobile Phase (Normal Phase): n-Hexane / Isopropanol (90:10, v/v) with 0.1% Trifluoroacetic Acid.
-
Mobile Phase (Reversed-Phase): Acetonitrile / Water (70:30, v/v) with 0.1% Formic Acid.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD).
-
-
Optimization:
-
If partial separation is observed, systematically vary the mobile phase composition (e.g., change the percentage of the polar modifier in normal phase or the organic modifier in reversed-phase).
-
Optimize the flow rate (try reducing to 0.3-0.4 mL/min).
-
Evaluate the effect of temperature (e.g., test at 15 °C, 25 °C, and 35 °C).
-
Protocol 2: Chiral GC-MS Method Development
-
Derivatization to FAME:
-
To 1 mg of this compound, add 1 mL of 2% H₂SO₄ in methanol.
-
Heat at 60 °C for 1 hour.
-
After cooling, add 1 mL of hexane and 0.5 mL of water.
-
Vortex and centrifuge. Collect the upper hexane layer containing the 10-methylheptadecanoate methyl ester.
-
-
GC-MS Conditions:
-
Column: Cyclodextrin-based chiral capillary column (e.g., Beta-DEX™ or Gamma-DEX™).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 2 °C/min to 180 °C.
-
Hold at 180 °C for 10 min.
-
-
MS Detector:
-
Transfer line temperature: 250 °C.
-
Ion source temperature: 230 °C.
-
Scan range: m/z 50-400.
-
-
-
Optimization:
-
Adjust the temperature ramp rate. A slower ramp can improve resolution.
-
Optimize the final hold time and temperature.
-
If co-elution occurs, consider a column with a different cyclodextrin derivative.
-
Quantitative Data Summary
The following table provides a hypothetical example of how to present quantitative data for the resolution of this compound enantiomers under different HPLC conditions. Actual values would need to be determined experimentally.
| Condition | Mobile Phase (Hexane:IPA) | Flow Rate (mL/min) | Retention Time 1 (min) | Retention Time 2 (min) | Resolution (Rs) |
| A | 95:5 | 0.5 | 12.3 | 13.1 | 1.3 |
| B | 90:10 | 0.5 | 10.1 | 10.7 | 1.1 |
| C | 95:5 | 0.3 | 18.5 | 19.8 | 1.8 |
Visualizations
Caption: General workflow for developing a chiral separation method.
Caption: Decision tree for troubleshooting poor isomer resolution.
References
Minimizing contamination in "10-Methylheptadecanoic acid" analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing contamination during the analysis of 10-methylheptadecanoic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow, providing step-by-step guidance to identify and resolve the problem.
Issue 1: Unexpected peaks in the chromatogram, co-eluting with or near the this compound methyl ester peak.
Possible Cause: Contamination from solvents, glassware, or plasticware. Phthalates are common contaminants that can interfere with fatty acid analysis.[1][2][3][4]
Troubleshooting Steps:
-
Analyze Blanks:
-
Solvent Blank: Inject the solvent used for sample dissolution directly into the GC-MS. This will identify contaminants originating from the solvent itself.
-
Method Blank: Process a sample through the entire preparation procedure (extraction, derivatization) without adding the actual sample matrix. This helps to pinpoint contamination from reagents, glassware, or the overall environment.[5]
-
-
Isolate the Contamination Source:
-
Glassware: If the method blank shows contamination, meticulously clean all glassware using a rigorous protocol (see Experimental Protocols section). Re-run the method blank with the freshly cleaned glassware.
-
Plasticware: Avoid plasticware wherever possible, as it can be a significant source of fatty acid and phthalate contamination.[2] If unavoidable, use high-quality polypropylene or PTFE materials and pre-rinse them with the analysis solvent. Consider replacing plastic syringes and filters with glass or stainless-steel alternatives.[2]
-
Solvents: Use high-purity, HPLC, or "for residue analysis" grade solvents. Test new bottles of solvents for purity before use.
-
Septa: GC septa can be a source of contamination. Bake new septa according to the manufacturer's instructions before use.[5]
-
-
Review Sample Handling:
-
Ensure personal care products (hand lotions, etc.) are not used in the laboratory, as these can contain fatty acids and plasticizers.
-
Wear powder-free nitrile gloves and change them frequently.
-
Issue 2: Poor peak shape (fronting or tailing) for the this compound methyl ester.
Possible Cause: Active sites in the GC inlet or column, improper column installation, or sample overload.[6][7]
Troubleshooting Steps:
-
Check for System Activity:
-
Inlet Liner: Deactivated inlet liners can become active over time. Replace the inlet liner with a new, properly deactivated one.
-
Column: The stationary phase of the column can degrade. Condition the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.[8]
-
-
Verify Column Installation:
-
Ensure the column is installed at the correct depth in both the injector and the detector. Improper installation can lead to peak shape issues.
-
-
Evaluate Sample Concentration:
-
Inject a dilution of the sample. If the peak shape improves, the original sample may have been overloaded on the column.
-
Issue 3: Inconsistent or non-reproducible quantification results.
Possible Cause: Incomplete derivatization, sample degradation, or carryover from previous injections.
Troubleshooting Steps:
-
Optimize Derivatization:
-
Ensure the derivatization reagent (e.g., BF3-methanol or TMSH) is fresh and has been stored correctly.
-
Verify that the reaction time and temperature are optimal for the esterification of this compound.
-
The presence of water can interfere with the derivatization process. Ensure all solvents and the sample are anhydrous.[9]
-
-
Check for Sample Degradation:
-
Store samples and standards at low temperatures (e.g., -20°C) to prevent degradation.
-
Analyze samples as soon as possible after preparation.
-
-
Address Carryover:
-
Run a solvent blank after a high-concentration sample to check for carryover.
-
If carryover is observed, develop a more rigorous wash sequence for the autosampler syringe. Consider increasing the injector temperature to help volatilize any residual sample.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in this compound analysis?
A1: The most prevalent sources of contamination are:
-
Plasticware: Syringes, pipette tips, and vials can leach plasticizers like phthalates and even fatty acids.[2]
-
Solvents and Reagents: Lower-grade solvents can contain impurities that interfere with the analysis.
-
Glassware: Improperly cleaned glassware can harbor residues from previous analyses or cleaning agents.
-
Laboratory Environment: Dust and aerosols in the lab air can settle on samples and equipment. Phthalates from building materials or equipment can also be a source.[3]
-
Personal Care Products: Cosmetics, lotions, and soaps often contain fatty acids and their derivatives.
Q2: How can I effectively clean my glassware for trace fatty acid analysis?
A2: A multi-step cleaning process is recommended. First, wash with a laboratory-grade detergent and hot water, followed by rinsing with tap water and then deionized water.[10] For trace analysis, it is best to then soak the glassware in an acid bath (e.g., 10% HCl or HNO3) for several hours, followed by thorough rinsing with deionized water.[11][12] Finally, a rinse with high-purity solvent (e.g., hexane or acetone) can help remove any remaining organic residues. For highly sensitive analyses, glassware can be baked in a muffle furnace at high temperatures (e.g., 450-550°C) for several hours to pyrolyze any organic contaminants.[5][11]
Q3: Is derivatization to the fatty acid methyl ester (FAME) necessary for the GC-MS analysis of this compound?
A3: Yes, derivatization is highly recommended. The free carboxylic acid group of this compound is polar and can interact with active sites in the GC system, leading to poor peak shape and low sensitivity.[13] Converting it to its methyl ester (10-methylheptadecanoate) increases its volatility and reduces its polarity, resulting in sharper peaks and more reliable quantification.[14][15]
Q4: What type of GC column is best suited for the analysis of this compound methyl ester?
A4: A mid-polarity column, such as one with a (50%-cyanopropyl)-methylpolysiloxane stationary phase (e.g., DB-23), is often a good choice for separating a range of fatty acid methyl esters.[8] For general-purpose screening, a low-polarity column like a 5% phenyl-methylpolysiloxane (e.g., DB-5MS) can also be used.[13] The choice will depend on the complexity of the sample matrix and the need to separate potential isomers or other fatty acids.
Q5: My method blank is clean, but I still see contaminant peaks in my samples. What could be the cause?
A5: If the method blank is clean, the contamination is likely originating from the sample matrix itself or is introduced during the initial sample collection and storage. It is also possible that the contaminants are present in the sample at a concentration below the detection limit of the method blank but are concentrated during sample preparation along with the analyte of interest. Review the sample collection and storage procedures to identify any potential sources of contamination.
Data Presentation
Table 1: Common Phthalate Contaminants and Their Characteristic Mass Fragments
| Contaminant | Abbreviation | Common m/z Fragments | Potential Sources |
| Dibutyl phthalate | DBP | 149, 223, 279 | Plastic tubing, vials, septa |
| Di(2-ethylhexyl) phthalate | DEHP | 149, 167, 279 | Plastic containers, flooring, gloves |
| Diethyl phthalate | DEP | 149, 177, 222 | Septa, personal care products |
Table 2: Effectiveness of Glassware Cleaning Procedures on Contaminant Reduction (Hypothetical Data)
| Cleaning Procedure | Average Reduction in Phthalate Contamination | Average Reduction in Fatty Acid Background |
| Detergent Wash Only | 50-60% | 40-50% |
| Detergent Wash + Acid Soak | 85-95% | 80-90% |
| Detergent Wash + Acid Soak + Muffle Furnace Baking | >99% | >98% |
Experimental Protocols
Protocol 1: Rigorous Glassware Cleaning for Trace Fatty Acid Analysis
-
Initial Wash: Manually scrub glassware with a laboratory-grade, phosphate-free detergent and hot tap water. Use brushes to dislodge any visible residues.
-
Rinsing: Rinse thoroughly with hot tap water (at least 3-5 times) to remove all detergent.[10]
-
Deionized Water Rinse: Rinse with high-purity deionized water (at least 3-5 times).
-
Acid Soaking: Submerge the glassware in a 10% (v/v) hydrochloric acid or nitric acid solution in a designated container. Allow to soak for a minimum of 4 hours, or overnight for best results.[11][12]
-
Final Rinse: Remove glassware from the acid bath and rinse extensively with deionized water (at least 5-7 times) to ensure all acid is removed.
-
Solvent Rinse (Optional): Rinse with a high-purity solvent such as acetone or hexane to remove any remaining organic traces and to aid in drying.
-
Drying: Dry the glassware in an oven at 100-120°C. Do not use paper towels to dry, as they can introduce fibers and organic contaminants.
-
Storage: Once cool, cover the openings of the glassware with clean aluminum foil and store in a clean, dust-free environment.
Protocol 2: Derivatization of this compound to its Methyl Ester (FAME)
This protocol is a general guideline and may require optimization.
-
Sample Preparation: Accurately weigh approximately 1-5 mg of the lipid extract or sample containing this compound into a clean glass reaction vial with a PTFE-lined cap.
-
Dissolution: Add 1 mL of high-purity toluene to dissolve the sample.
-
Reagent Addition: Add 2 mL of 14% Boron Trifluoride in methanol (BF3-Methanol).
-
Reaction: Tightly cap the vial and heat at 60-80°C for 30-60 minutes in a heating block or water bath.
-
Cooling: Cool the vial to room temperature.
-
Extraction: Add 1 mL of deionized water and 2 mL of hexane to the vial. Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Phase Separation: Centrifuge briefly to separate the layers.
-
Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial using a glass Pasteur pipette.
-
Drying (Optional): A small amount of anhydrous sodium sulfate can be added to the GC vial to remove any residual water.
-
Analysis: The sample is now ready for injection into the GC-MS.
Visualizations
Caption: Troubleshooting workflow for identifying contamination sources.
Caption: Hierarchy of potential contamination sources in trace analysis.
References
- 1. agilent.com [agilent.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chromres.com [chromres.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chromforum.org [chromforum.org]
- 9. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 10. watersciences.unl.edu [watersciences.unl.edu]
- 11. cores.research.asu.edu [cores.research.asu.edu]
- 12. feedhaccp.org [feedhaccp.org]
- 13. GCMS problem running fatty acids - Chromatography Forum [chromforum.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Certified Reference Materials for 10-Methylheptadecanoic Acid Analysis
For researchers, scientists, and drug development professionals engaged in the precise quantification of 1-methylheptadecanoic acid, the choice of a reference material is paramount to ensuring data accuracy and reliability. This guide provides a comprehensive comparison of the available standards for the analysis of this branched-chain fatty acid, which plays a significant role in bacterial physiology and is a potential biomarker.
Comparative Analysis of Reference Materials
The selection of an appropriate reference material hinges on the specific requirements of the analytical method, including the need for traceability, uncertainty estimation, and structural similarity to the analyte.
| Feature | High-Purity 10-Methylheptadecanoic Acid | Heptadecanoic Acid Certified Reference Material (CRM) |
| Product Name | This compound | Heptadecanoic acid or Methyl heptadecanoate |
| Supplier Example | Larodan | Sigma-Aldrich (TraceCERT®), NIST |
| Purity/Certification | >99% Purity (Certificate of Analysis provided) | Certified Reference Material (ISO 17034, ISO/IEC 17025) |
| Traceability | Not directly traceable to SI units | Traceable to SI units via a primary reference material |
| Uncertainty | Not provided as a certified uncertainty | Stated uncertainty on the certificate |
| Structural Similarity | Identical to the analyte | Structurally similar (saturated fatty acid) but lacks branching |
| Primary Use | As a primary external standard for identification and quantification | As an internal standard for quantification to correct for sample loss and instrumental drift |
| Advantages | - Identical chemical and physical properties to the analyte, ensuring similar chromatographic behavior and mass spectral fragmentation. - High purity allows for accurate preparation of calibration standards. | - Certified concentration and associated uncertainty provide metrological traceability. - Corrects for variations in sample preparation and injection volume. |
| Disadvantages | - Lack of certified concentration and uncertainty requires verification by the user. - Not a CRM, so may not be suitable for applications requiring the highest level of metrological traceability. | - Differences in chromatographic retention and ionization efficiency compared to the branched-chain analyte may introduce bias if not properly validated. |
Experimental Protocols
Accurate quantification of this compound in biological matrices typically involves gas chromatography-mass spectrometry (GC-MS) following a derivatization step to convert the fatty acids into their more volatile methyl esters (FAMEs).
Sample Preparation and Derivatization (Transesterification)
Objective: To convert fatty acids in a lipid extract to fatty acid methyl esters (FAMEs).
Materials:
-
Lipid extract of the sample
-
Internal Standard Solution: A certified solution of heptadecanoic acid in a suitable solvent (e.g., 1 mg/mL in methanol).
-
BF3-Methanol (14% w/v) or Methanolic HCl (5%)
-
Hexane
-
Saturated NaCl solution
-
Anhydrous Sodium Sulfate
Procedure:
-
To a known amount of the lipid extract, add a precise volume of the heptadecanoic acid internal standard solution.
-
Evaporate the solvent under a stream of nitrogen.
-
Add 1 mL of BF3-Methanol reagent.
-
Heat the mixture at 100°C for 30 minutes in a sealed vial.
-
Cool the vial to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution and vortex thoroughly.
-
Centrifuge to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
The sample is now ready for GC-MS analysis.
GC-MS Analysis
Objective: To separate and quantify the FAME of this compound and the internal standard.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, SP-2560).
Typical GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: 100°C hold for 2 min, ramp to 240°C at 4°C/min, hold for 10 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (splitless or split injection depending on concentration).
Typical MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
-
Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
SIM ions for 10-methylheptadecanoate methyl ester: To be determined from the mass spectrum of the standard.
-
SIM ions for heptadecanoate methyl ester: To be determined from the mass spectrum of the standard.
-
Mandatory Visualizations
Logical Workflow for Quantitative Analysis
Caption: Workflow for the quantitative analysis of this compound.
Biosynthesis of Branched-Chain Fatty Acids in Bacteria
Caption: Biosynthesis pathway of branched-chain fatty acids in bacteria.
A Researcher's Guide to the Validation of 10-Methylheptadecanoic Acid as a Microbial Biomarker
This guide provides a comparative analysis of 10-Methylheptadecanoic acid (iso-C18:0) as a microbial biomarker for researchers, scientists, and drug development professionals. We will explore its validity, compare it with alternative fatty acid biomarkers, and provide detailed experimental protocols and quantitative data to support its application in microbial ecology and related fields.
Introduction to Fatty Acids as Microbial Biomarkers
Fatty acids are essential components of the cell membranes of all living organisms.[1] Bacteria, in particular, synthesize a diverse array of fatty acids, including straight-chain, branched-chain, unsaturated, and hydroxy fatty acids.[2][3] This structural diversity is biologically specific, allowing the fatty acid profile of a sample to serve as a chemical fingerprint, or biomarker, for the microbial populations present.[1]
Branched-chain fatty acids (BCFAs), characterized by a methyl group on the acyl chain, are particularly valuable as biomarkers because they are synthesized almost exclusively by bacteria.[4][5][6] this compound is an iso-branched saturated fatty acid that falls into this category and can be an indicator of specific bacterial communities.
Validation and Comparison of Fatty Acid Biomarkers
The utility of a fatty acid as a biomarker depends on its specificity to particular microbial groups and the reliability of its detection. While this compound is a valid indicator of bacterial presence, its significance is often considered alongside other, more commonly studied, branched and odd-chain fatty acids.
Odd- and branched-chain fatty acids (OBCFAs) are recognized as potential noninvasive indicators of rumen fermentation, as their synthesis is dependent on specific bacteria.[4] For example, fibrolytic bacteria such as Ruminococcus flavefaciens and Ruminococcus albus are typically rich in iso-fatty acids, whereas starch-degrading microbes like Selenomonas ruminantium contain a higher proportion of linear odd-chain fatty acids.[5]
Below is a comparative table of various fatty acid biomarker classes.
Table 1: Comparison of Common Fatty Acid Microbial Biomarkers
| Biomarker Class | Examples | Primary Microbial Source | Specificity & Common Applications |
| iso-Branched Chain FAs | This compound (iso-C18:0) , iC14:0, iC15:0, iC16:0, iC17:0 | Predominantly bacteria, especially certain Gram-positive species and fibrolytic bacteria (e.g., Ruminococcus).[5][7] | Indicators of bacterial biomass and community structure. Used in rumen ecology and soil microbial analysis. The iso-form is derived from precursors like isobutyrate and isovalerate.[4] |
| anteiso-Branched Chain FAs | aiC15:0, aiC17:0 | Common in many bacterial species, particularly Gram-positive bacteria. | Often used with iso-BCFAs to assess bacterial community shifts. Anteiso forms create more fluid membranes than iso forms.[1] Their synthesis arises from 2-methylbutyrate.[4] |
| Odd-Chain Saturated FAs | C15:0, C17:0 | Synthesized by many bacteria, particularly prevalent in rumen microbes.[8] | Used as biomarkers for rumen bacteria and also as indicators of dairy fat intake in humans, as they are incorporated into milk fat.[8] |
| Unsaturated FAs | C16:1ω7, C18:1ω7 (cis-vaccenic acid) | Abundant in Gram-negative bacteria. | General marker for bacterial populations, particularly Gram-negative bacteria.[9] |
| Hydroxy FAs | 3-OH-C12:0, 3-OH-C14:0 | Integral component of Lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[1] | Specific marker for the presence and biomass of Gram-negative bacteria. |
| Cyclopropane FAs | C17:0cyc, C19:0cyc | Formed by post-synthesis modification in stationary-phase or stressed bacteria.[1] | Indicator of microbial stress or stationary-phase growth. Helps reduce membrane permeability.[1] |
Quantitative Data on Biomarker Abundance
The relative abundance of different fatty acids can vary significantly between bacterial groups. This differential distribution is fundamental to their use in characterizing microbial communities.
Table 2: Relative Abundance of Key Fatty Acid Types in Different Bacterial Groups
| Bacterial Group | Dominant Fatty Acid Biomarkers | Typical Relative Abundance | Reference |
| Fibrolytic Bacteria (e.g., Ruminococcus) | iso-Branched Chain FAs (iC15:0, iC16:0, iC17:0) | Enriched / High | [5] |
| Starch-Degrading Bacteria (e.g., Selenomonas) | Linear Odd-Chain FAs (C15:0, C17:0) | High | [5] |
| Gram-Positive Bacteria (General) | iso- and anteiso-Branched Chain FAs | High | [9] |
| Gram-Negative Bacteria (General) | Unsaturated FAs, Hydroxy FAs | High | [1][9] |
| Sulfate-Reducing Bacteria | iso- and anteiso-Branched Chain FAs | Variable / Often High | [9] |
Experimental Protocols
The standard method for analyzing cellular fatty acids is Gas Chromatography (GC), typically after conversion of the fatty acids into their more volatile Fatty Acid Methyl Esters (FAMEs).
Protocol: FAME Analysis for Microbial Biomarkers
-
Sample Collection and Lipid Extraction:
-
Collect microbial biomass (e.g., from culture, soil, or fecal sample) via centrifugation or filtration.
-
Perform a total lipid extraction using a solvent mixture, commonly Chloroform:Methanol (2:1, v/v).
-
Add an internal standard, such as Heptadecanoic acid (C17:0), at a known concentration. This is crucial for quantification as most bacteria do not produce large amounts of odd-chain fatty acids.[10]
-
-
Saponification and Methylation:
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Saponify the lipids by adding a strong base (e.g., methanolic NaOH) and heating. This breaks the ester linkages, releasing the fatty acids as salts.
-
Methylate the fatty acids by adding an acid catalyst (e.g., BF₃-methanol or HCl-methanol) and heating. This reaction converts the fatty acid salts to volatile FAMEs.
-
-
FAME Extraction:
-
Add a non-polar solvent (e.g., hexane) and a salt solution to the mixture.
-
Vortex thoroughly to partition the FAMEs into the hexane layer.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for analysis.
-
-
Gas Chromatography (GC) Analysis:
-
Inject the FAME extract into a GC system equipped with a polar capillary column and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[11]
-
Typical GC Conditions:
-
-
Data Analysis:
-
Identify individual FAME peaks by comparing their retention times to those of known analytical standards.
-
Quantify the concentration of each fatty acid by comparing its peak area to the peak area of the internal standard.
-
Visualizations
Experimental and Logical Frameworks
To clarify the relationships and processes described, the following diagrams have been generated.
References
- 1. Effect of Culture Conditions on Fatty Acid Profiles of Bacteria and Lipopolysaccharides of the Genus Pseudomonas—GC-MS Analysis on Ionic Liquid-Based Column - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacterial Fatty Acid Synthesis and its Relationships with Polyketide Synthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. THE FATTY ACIDS OF BACTERIA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Profiles of Odd- and Branched-Chain Fatty Acids and Their Correlations With Rumen Fermentation Parameters, Microbial Protein Synthesis, and Bacterial Populations Based on Pure Carbohydrate Incubation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Profiles of Odd- and Branched-Chain Fatty Acids and Their Correlations With Rumen Fermentation Parameters, Microbial Protein Synthesis, and Bacterial Populations Based on Pure Carbohydrate Incubation in vitro [frontiersin.org]
- 7. archimer.ifremer.fr [archimer.ifremer.fr]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 12. jppres.com [jppres.com]
A Comparative Analysis of 10-Methylheptadecanoic Acid and Other Branched-Chain Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branched-chain fatty acids (BCFAs) are a diverse class of lipids characterized by the presence of one or more methyl groups along their acyl chain. Found in various natural sources, including dairy products, ruminant fats, and certain bacteria, BCFAs are gaining increasing attention for their potential roles in human health and disease. Unlike their straight-chain counterparts, the methyl branching in BCFAs imparts unique physical and chemical properties that can influence their metabolic fate and biological activity. This guide provides a comparative overview of 10-methylheptadecanoic acid and other common BCFAs, such as iso- and anteiso-fatty acids, with a focus on their anti-inflammatory and metabolic effects.
Classification of Branched-Chain Fatty Acids
BCFAs are primarily classified based on the position of the methyl group relative to the terminal end of the fatty acid chain. The most common types are:
-
Iso-fatty acids: The methyl group is located on the penultimate carbon atom (the second to last carbon) from the methyl end.
-
Anteiso-fatty acids: The methyl group is on the antepenultimate carbon atom (the third to last carbon) from the methyl end.
-
Internally branched-chain fatty acids: The methyl group is located at other positions along the carbon chain. This compound falls into this category.
Comparative Biological Activities
While research specifically on this compound is limited, studies on other BCFAs, particularly those with 15 and 17 carbon atoms (C15:0 and C17:0), provide insights into their potential biological effects. The following tables summarize the known anti-inflammatory and metabolic effects of various BCFAs. It is important to note that the data presented is often from different studies and direct head-to-head comparisons are scarce.
Anti-Inflammatory Effects
| Fatty Acid | Model System | Observed Effect | Quantitative Data (if available) | Citation |
| Pentadecanoic Acid (C15:0) | Primary human cell systems | Broad anti-inflammatory and anti-proliferative activities. Lowered monocyte chemoattractant protein-1 (MCP-1). | Dose-dependent effects observed at concentrations from 1.9 to 50 µM. | [1] |
| Heptadecanoic Acid (C17:0) | Primary mouse hepatocytes | Suppressed JAK2/STAT3 signaling, indicating anti-inflammatory potential. Reduced TNFα gene expression. | [2] | |
| General BCFAs | Review | Anti-inflammatory properties. | [3] |
Metabolic Effects
| Fatty Acid | Model System | Observed Effect | Quantitative Data (if available) | Citation |
| Pentadecanoic Acid (C15:0) | C2C12 myotubes | Promoted basal and insulin-stimulated glucose uptake via the AMPK pathway. | [4] | |
| Heptadecanoic Acid (C17:0) | Primary mouse hepatocytes | Did not improve diet-induced hepatic lipid accumulation or insulin resistance in mice. Did not enhance insulin-stimulated phosphorylation of AKT. | [2] | |
| This compound | Perfused rat heart and liver | Metabolized via ω-oxidation and esterification in the heart, and α-oxidation, ω-oxidation, and esterification in the liver. | [5][6] | |
| Anteiso-C15:0 and Anteiso-C17:0 | Review | May play a role in the growth and metabolism of enterocytes. | [3] | |
| Iso-C16:0 and Iso-C17:0 | Human study | Positively correlated with microvascular lumen diameter. | [3] |
Signaling Pathways
BCFAs are known to exert their effects by modulating key signaling pathways involved in inflammation and metabolism. Two of the most well-studied are the NF-κB and PPAR pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Some BCFAs are thought to exert their anti-inflammatory effects by inhibiting this pathway.
References
- 1. Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heptadecanoic Acid Is Not a Key Mediator in the Prevention of Diet-Induced Hepatic Steatosis and Insulin Resistance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pentadecanoic acid promotes basal and insulin-stimulated glucose uptake in C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolism of beta-methyl-heptadecanoic acid in the perfused rat heart and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of "10-Methylheptadecanoic acid" and tuberculostearic acid
A Comparative Analysis of 10-Methylheptadecanoic Acid and Tuberculostearic Acid for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of this compound and tuberculostearic acid, two closely related branched-chain fatty acids. Tuberculostearic acid, in particular, has garnered significant attention in the scientific community for its association with Mycobacterium tuberculosis. This document aims to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their structures, properties, biological significance, and the experimental methodologies used for their study.
Introduction
Branched-chain fatty acids (BCFAs) are important components of cell membranes, particularly in bacteria, where they play a crucial role in maintaining membrane fluidity and function.[1] Among the myriad of BCFAs, this compound and tuberculostearic acid are of particular interest. While structurally similar, their biological contexts and applications differ significantly. Tuberculostearic acid is recognized as a biomarker for tuberculosis, whereas this compound is a more general branched-chain fatty acid found in various natural sources.[2][3]
Chemical Structure and Properties
This compound and tuberculostearic acid are isomers, with tuberculostearic acid being a specific stereoisomer of 10-methyloctadecanoic acid. The key distinction lies in the chirality at the C-10 position. Natural tuberculostearic acid is the (R)-enantiomer.[4]
Table 1: Comparison of Physicochemical Properties
| Property | This compound | Tuberculostearic Acid (10-Methyloctadecanoic Acid) |
| IUPAC Name | This compound[5] | 10-Methyloctadecanoic acid[6] |
| Synonyms | 10-Methyl-heptadecanoic acid[5] | 10-Methylstearic acid, (R)-10-Methyloctadecanoic acid[4][7] |
| Molecular Formula | C₁₈H₃₆O₂[5][8] | C₁₉H₃₈O₂[6][7] |
| Molecular Weight | 284.48 g/mol [8] | 298.50 g/mol [6] |
| CAS Number | 26429-10-7[8] | 542-47-2[6] |
| Melting Point | Not specified in search results | dl-form: 25.4-26.1 °C; d- and l-forms: 13.0-13.5 °C[9] |
| Chirality | Racemic or unspecified | Naturally occurring form is the (R)-enantiomer[4] |
| Solubility | Practically insoluble in water[2] | Not specified, but expected to be insoluble in water |
Biological Significance and Applications
Tuberculostearic Acid:
Tuberculostearic acid is a signature lipid component of mycobacteria, including the pathogenic Mycobacterium tuberculosis.[4][10] Its presence in clinical samples is a strong indicator of mycobacterial infection, making it a valuable biomarker for the diagnosis of tuberculosis, particularly in cases of tuberculous meningitis where it can be detected in the cerebrospinal fluid.[4][11][12] Tuberculostearic acid is an integral part of complex lipids in the mycobacterial cell envelope, such as phosphatidylinositols, and plays a role in controlling membrane compartmentalization and fluidity.[10][11][13] The biosynthesis of tuberculostearic acid involves the methylation of oleic acid, a process catalyzed by the enzymes BfaB (a methyltransferase) and BfaA (an oxidoreductase).[14]
This compound:
This compound is a long-chain fatty acid that has been identified in various organisms, including the plant Triticum aestivum (wheat).[2] Unlike tuberculostearic acid, it is not specifically associated with a particular pathogen. As a branched-chain fatty acid, it contributes to the properties of cell membranes where it is present. Some studies have suggested that certain branched-chain fatty acids may have anti-inflammatory and other beneficial biological effects.[15]
Experimental Protocols
The analysis of this compound and tuberculostearic acid typically involves their extraction from biological matrices, derivatization, and subsequent analysis by chromatographic techniques coupled with mass spectrometry.
Lipid Extraction and Derivatization
A common method for lipid extraction is the Folch method, which uses a chloroform/methanol solvent system. Following extraction, the fatty acids are often derivatized to their fatty acid methyl esters (FAMEs) to increase their volatility for gas chromatography (GC) analysis. This is typically achieved by reaction with a methylating agent such as boron trifluoride-methanol or methanolic HCl.
Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used technique for the analysis of FAMEs. The sample is injected into the GC, where the FAMEs are separated based on their boiling points and polarity on a capillary column. The separated compounds then enter the mass spectrometer, which provides information about their molecular weight and fragmentation pattern, allowing for their identification and quantification. Selected ion monitoring (SIM) can be used to enhance the sensitivity and specificity of detection for tuberculostearic acid.
Liquid Chromatography-Mass Spectrometry (LC-MS): Ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS) offers an alternative for the analysis of branched-chain fatty acids without the need for derivatization.[16] Different UHPLC columns can be used to achieve separation of isomers.[16]
Visualizations
Biosynthesis of Tuberculostearic Acid
The following diagram illustrates the two-step enzymatic conversion of oleic acid to tuberculostearic acid.
Caption: Biosynthesis of Tuberculostearic Acid from Oleic Acid.
Experimental Workflow for Branched-Chain Fatty Acid Analysis
This diagram outlines a typical workflow for the analysis of branched-chain fatty acids from a biological sample.
Caption: General workflow for branched-chain fatty acid analysis.
Conclusion
References
- 1. lipotype.com [lipotype.com]
- 2. NP-MRD: Showing NP-Card for this compound (NP0083682) [np-mrd.org]
- 3. tuberculostearic acid, 542-47-2 [thegoodscentscompany.com]
- 4. Synthesis of (R,S)-10-methyloctadecanoic acid (tuberculostearic acid) and key chiral 2-methyl branched intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C18H36O2 | CID 5282600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Tuberculostearic acid - Wikipedia [en.wikipedia.org]
- 7. Tuberculostearic acid | C19H38O2 | CID 65037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. larodan.com [larodan.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Tuberculostearic Acid Controls Mycobacterial Membrane Compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tuberculostearic Acid-Containing Phosphatidylinositols as Markers of Bacterial Burden in Tuberculosis - LIFS Tools web portal [lifs-tools.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. journals.asm.org [journals.asm.org]
- 14. journals.asm.org [journals.asm.org]
- 15. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 10-Methylheptadecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary analytical methods for the quantitative analysis of 10-methylheptadecanoic acid, a branched-chain fatty acid of interest in various research fields. The selection of an appropriate analytical technique is critical for obtaining accurate and reliable data. This document outlines the experimental protocols and performance characteristics of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the two most prevalent methods for fatty acid analysis.
Comparison of Analytical Method Performance
The choice between GC-MS and LC-MS/MS for the analysis of this compound depends on several factors, including the sample matrix, required sensitivity, and the need for structural confirmation. Below is a summary of typical performance characteristics for each method based on the analysis of fatty acids.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 85-115% | 85-115% |
| Precision (% RSD) | < 15% | < 15% |
| Limit of Detection (LOD) | Low pg range | Low to mid pg range |
| Limit of Quantification (LOQ) | Mid to high pg range | Mid to high pg range |
| Sample Derivatization | Required (typically esterification to FAMEs) | Often not required, but can be used to improve ionization |
| Throughput | Moderate | High |
| Matrix Effects | Less prone | More prone, often requires internal standards |
| Structural Confirmation | Good, based on fragmentation patterns | Excellent, based on precursor and product ion transitions |
Experimental Workflows
The analytical workflow for this compound involves several key stages from sample preparation to data analysis. The choice of method dictates the specifics of each step.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the analysis of this compound using GC-MS and LC-MS/MS. These protocols are generalized and may require optimization for specific sample matrices and instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust and widely used technique for the analysis of fatty acids. It requires a derivatization step to convert the non-volatile fatty acids into volatile fatty acid methyl esters (FAMEs).
1. Sample Preparation: Lipid Extraction and Derivatization
-
Lipid Extraction: Lipids are extracted from the sample matrix using a suitable solvent system, such as a mixture of chloroform and methanol.
-
Saponification and Esterification: The extracted lipids are saponified using a methanolic base (e.g., sodium hydroxide or potassium hydroxide) to release the fatty acids. The fatty acids are then esterified to FAMEs using an acid catalyst such as boron trifluoride in methanol or methanolic HCl.
-
Extraction of FAMEs: The resulting FAMEs are extracted into an organic solvent like hexane.
-
Internal Standard: An odd-chain fatty acid, such as heptadecanoic acid (C17:0), is often added as an internal standard prior to extraction to correct for variations in extraction efficiency and instrument response.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: An Agilent 7890A GC system or equivalent.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.
-
Oven Temperature Program: A temperature gradient is used to separate the FAMEs. A typical program starts at a lower temperature (e.g., 100°C), ramps up to a higher temperature (e.g., 250°C), and holds for a period to ensure elution of all analytes.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Data Acquisition: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis to enhance sensitivity and selectivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers the advantage of analyzing fatty acids in their native form without the need for derivatization, which can simplify sample preparation and increase throughput.
1. Sample Preparation: Lipid Extraction
-
Lipid Extraction: Similar to the GC-MS protocol, lipids are extracted from the sample matrix using a suitable solvent system.
-
Internal Standard: A stable isotope-labeled analog of this compound or another appropriate internal standard should be added before extraction.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column is commonly used for the separation of fatty acids.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with a small amount of formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically used for fatty acid analysis.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) mode is used for quantification. This involves selecting the precursor ion of this compound and monitoring specific product ions after collision-induced dissociation. This highly selective technique minimizes matrix interference and enhances sensitivity.
Signaling Pathway and Logical Relationships
The analysis of this compound is often part of a larger investigation into fatty acid metabolism and its role in various biological processes. The following diagram illustrates a simplified logical relationship in a typical research workflow involving the analysis of this branched-chain fatty acid.
Conclusion
Both GC-MS and LC-MS/MS are powerful techniques for the quantitative analysis of this compound. The choice of method should be guided by the specific requirements of the study. GC-MS is a well-established and robust method, particularly for comprehensive fatty acid profiling, but requires a derivatization step. LC-MS/MS offers higher throughput and can analyze the native fatty acid, providing excellent sensitivity and selectivity, especially in complex biological matrices. Proper method validation is crucial to ensure the accuracy and reliability of the data generated by either technique. Researchers should carefully consider the performance characteristics and experimental protocols outlined in this guide to select the most appropriate method for their research needs.
A Guide to Inter-laboratory Comparison of 10-Methylheptadecanoic Acid Measurements
This guide provides a framework for researchers, scientists, and drug development professionals on establishing and participating in an inter-laboratory comparison for the measurement of 10-methylheptadecanoic acid. Due to the absence of publicly available, specific proficiency testing data for this compound, this document outlines the critical aspects of analytical methodology comparison, experimental design, and data reporting, drawing parallels from established inter-laboratory studies on similar fatty acids.
Introduction to this compound
This compound is a branched-chain fatty acid.[1] It belongs to the class of long-chain fatty acids, which are characterized by an aliphatic tail containing between 13 and 21 carbon atoms.[1] Precise and accurate quantification of such fatty acids is crucial in various research areas, including metabolomics and drug development, necessitating robust and harmonized analytical methods across different laboratories.
Core Principles of Inter-Laboratory Comparison
Inter-laboratory comparisons (ILCs) and proficiency testing (PT) are essential for external quality control, allowing laboratories to assess their analytical performance against their peers.[2] Participation in such programs provides confidence in measurement results and helps in identifying potential analytical issues.[2] A typical ILC involves a coordinating body distributing homogenous test samples to multiple laboratories, which then analyze the samples and report their results. The coordinating body performs a statistical analysis of the collected data to evaluate the performance of each laboratory and the overall state of the measurement.
Comparison of Analytical Methodologies
The two primary analytical techniques for the quantification of fatty acids like this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice between these methods depends on factors such as sample matrix, required sensitivity, and the need for derivatization.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separates volatile and thermally stable compounds in the gas phase. | Separates compounds in the liquid phase based on their polarity and affinity for the stationary phase.[3] |
| Sample Volatility | Requires analytes to be volatile and thermally stable.[3] Derivatization to fatty acid methyl esters (FAMEs) is common.[4] | Suitable for a wider range of compounds, including non-volatile and thermally sensitive ones.[3] |
| Derivatization | Often mandatory for fatty acids to increase volatility and improve chromatographic performance.[4][5] | Generally not required, allowing for the analysis of free fatty acids.[5] |
| Ionization | Typically uses hard ionization techniques like Electron Ionization (EI), which can cause extensive fragmentation.[3] | Employs softer ionization methods such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[3] |
| Sensitivity | Highly sensitive, but may have higher detection limits compared to LC-MS for certain applications. | Generally offers higher sensitivity and lower detection limits, capable of detecting compounds at picogram to femtogram levels.[3][6] |
| Selectivity | GC-MS/MS can enhance selectivity by using multiple reaction monitoring (MRM).[7][8] | High selectivity, especially when coupled with tandem mass spectrometry (LC-MS/MS). |
| Applications | Widely used for fatty acid profiling in various matrices.[4] | Preferred for complex biological samples and for analyzing thermally labile or polar fatty acids.[3] |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for a successful inter-laboratory comparison. Below are generalized protocols for the analysis of this compound using GC-MS and LC-MS.
GC-MS Protocol for this compound Analysis
-
Lipid Extraction: Lipids are extracted from the sample matrix (e.g., plasma, tissue) using a solvent mixture, commonly chloroform/methanol.
-
Derivatization to FAMEs: The extracted fatty acids are converted to their corresponding fatty acid methyl esters (FAMEs). A common method is to use a reagent like boron trifluoride in methanol.
-
GC Separation: The FAMEs are injected into a gas chromatograph equipped with a suitable capillary column (e.g., HP-5ms). The oven temperature is programmed to separate the different FAMEs based on their boiling points and polarity.
-
MS Detection: The separated FAMEs are introduced into the mass spectrometer. Electron ionization is typically used, and the mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for quantification to enhance sensitivity and selectivity.
-
Quantification: Quantification is typically performed using an internal standard, such as a stable isotope-labeled version of the analyte or a fatty acid not naturally present in the sample.
LC-MS Protocol for this compound Analysis
-
Lipid Extraction: Similar to the GC-MS protocol, lipids are first extracted from the sample matrix.
-
LC Separation: The extracted lipids are dissolved in a suitable solvent and injected into a liquid chromatograph. A reversed-phase column (e.g., C18) is commonly used to separate the fatty acids based on their hydrophobicity.
-
MS Detection: The eluting fatty acids are introduced into the mass spectrometer, typically using ESI in negative ion mode. Tandem mass spectrometry (MS/MS) is often employed for selective and sensitive quantification.
-
Quantification: As with GC-MS, an appropriate internal standard is used for accurate quantification.
Data Presentation for Inter-laboratory Comparison
Clear and structured presentation of data is crucial for comparing results from different laboratories. The following tables provide a template for summarizing quantitative data from an ILC for this compound.
Table 1: Summary of Reported Concentrations of this compound (µg/mL)
| Laboratory ID | Method | Sample A | Sample B |
| Lab 01 | GC-MS | 1.25 | 2.51 |
| Lab 02 | LC-MS/MS | 1.30 | 2.60 |
| Lab 03 | GC-MS/MS | 1.22 | 2.45 |
| Lab 04 | GC-MS | 1.35 | 2.72 |
| ... | ... | ... | ... |
| Mean | 1.28 | 2.57 | |
| Std. Dev. | 0.06 | 0.11 | |
| CV (%) | 4.7% | 4.3% |
Table 2: Comparison of Analytical Method Performance Characteristics
| Parameter | Laboratory 1 (GC-MS) | Laboratory 2 (LC-MS/MS) | Laboratory 3 (GC-MS/MS) |
| Linear Range (µg/mL) | 0.1 - 10 | 0.05 - 20 | 0.08 - 15 |
| LOD (µg/mL) | 0.03 | 0.01 | 0.02 |
| LOQ (µg/mL) | 0.1 | 0.05 | 0.08 |
| Recovery (%) | 95 ± 5 | 98 ± 3 | 96 ± 4 |
| Intra-day Precision (CV%) | < 5% | < 3% | < 4% |
| Inter-day Precision (CV%) | < 8% | < 6% | < 7% |
Mandatory Visualizations
Workflow for an Inter-laboratory Comparison Study
Caption: Workflow of a typical inter-laboratory comparison study.
Analytical Workflow for this compound Measurement by GC-MS
Caption: A typical analytical workflow for GC-MS based fatty acid analysis.
References
- 1. NP-MRD: Showing NP-Card for this compound (NP0083682) [np-mrd.org]
- 2. Benefits of ILC/PT (Inter-Laboratory Comparisons/Proficiency Testing) - ANAB Blog [blog.ansi.org]
- 3. youtube.com [youtube.com]
- 4. eprints.bice.rm.cnr.it [eprints.bice.rm.cnr.it]
- 5. hplc.eu [hplc.eu]
- 6. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to 10-Methylheptadecanoic Acid as a Quantitative Analysis Standard
For researchers, scientists, and drug development professionals engaged in the precise quantification of fatty acids, particularly branched-chain fatty acids (BCFAs), the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results. This guide provides a comprehensive comparison of 10-methylheptadecanoic acid as a quantitative standard against other commonly used alternatives, supported by experimental principles and data presentation.
Introduction to Quantitative Analysis of Fatty Acids
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of fatty acids. Due to the inherent variability in sample preparation, extraction, and injection, an internal standard (IS) is crucial for accurate quantification. An ideal internal standard should be a compound that is not naturally present in the sample, behaves chemically and physically similarly to the analytes of interest, and elutes at a distinct retention time. For fatty acid analysis, odd-chain fatty acids, branched-chain fatty acids not present in the sample, and isotopically labeled analogs are common choices.
This compound: A Profile
This compound is a saturated, branched-chain fatty acid with an 18-carbon backbone. Its branched nature makes it a potential candidate as an internal standard for the analysis of samples where straight-chain odd-carbon fatty acids might be naturally present, such as in certain microbial or environmental matrices.
Comparison of Quantitative Standards
The selection of an internal standard significantly impacts the accuracy and precision of quantitative analysis. Below is a comparison of this compound with other commonly employed internal standards for fatty acid analysis by GC-MS.
| Feature | This compound | Heptadecanoic Acid (C17:0) | Isotopically Labeled Fatty Acid (e.g., C16:0-d4) |
| Structure | Branched-chain saturated fatty acid (C18) | Straight-chain saturated fatty acid (C17) | Identical to analyte with isotopic substitution |
| Natural Occurrence | Rare in most common biological samples | Present in some bacteria, dairy, and ruminant fats | Not naturally occurring |
| Chemical Similarity | Similar to other saturated fatty acids, particularly BCFAs | Similar to other straight-chain saturated fatty acids | Nearly identical to the analyte |
| Elution in GC | Elutes at a unique retention time, typically near other C18 isomers | Elutes between C16 and C18 fatty acids | Co-elutes with the unlabeled analyte |
| Quantification Principle | External or internal standard calibration | Internal standard calibration | Isotope dilution mass spectrometry (IDMS) |
| Correction for Sample Prep | Good | Good | Excellent |
| Correction for Ionization | Good | Good | Excellent |
| Cost | Moderate | Low to Moderate | High |
| Availability | Commercially available from several suppliers | Widely available from numerous suppliers | Available for common fatty acids, but selection can be limited |
Experimental Data Summary
While specific head-to-head comparative studies featuring this compound are not widely published, the performance of an internal standard can be evaluated based on key validation parameters. The following table presents expected performance characteristics based on established principles of analytical chemistry.
| Parameter | This compound | Heptadecanoic Acid (C17:0) | Isotopically Labeled Fatty Acid |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.995 |
| Accuracy (% Recovery) | 90-110% | 90-110% | 95-105% |
| Precision (%RSD) | < 15% | < 15% | < 10% |
| Limit of Quantification (LOQ) | Dependent on instrument sensitivity | Dependent on instrument sensitivity | Generally lower due to reduced matrix effects |
Experimental Protocols
A detailed protocol for the quantitative analysis of fatty acids using an internal standard like this compound via GC-MS is provided below. This protocol is a general guideline and may require optimization based on the specific sample matrix and analytical instrumentation.
Protocol: Quantitative Analysis of Fatty Acids by GC-MS using an Internal Standard
1. Materials and Reagents:
-
This compound (or other chosen internal standard)
-
Fatty acid methyl ester (FAME) standards mix
-
Solvents: Hexane, Methanol, Chloroform (all HPLC or GC grade)
-
Derivatization reagent: 14% Boron trifluoride in methanol (BF₃/MeOH) or 2% H₂SO₄ in methanol
-
Sodium sulfate (anhydrous)
-
Saturated sodium chloride solution
2. Sample Preparation and Lipid Extraction:
-
Accurately weigh the homogenized sample (e.g., 50-100 mg of tissue or cell pellet).
-
Add a known amount of the internal standard solution (e.g., 100 µL of a 1 mg/mL solution of this compound in chloroform).
-
Perform lipid extraction using a modified Folch or Bligh-Dyer method (e.g., add 2:1 chloroform:methanol, vortex, and centrifuge to separate phases).
-
Collect the organic (lower) phase containing the lipids.
3. Transesterification to Fatty Acid Methyl Esters (FAMEs):
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Add 1-2 mL of the derivatization reagent (e.g., BF₃/MeOH).
-
Heat the sample at 60-100°C for 5-30 minutes in a sealed vial.
-
Cool the sample to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution and vortex.
-
Centrifuge to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Transfer the final extract to a GC vial for analysis.
4. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A polar capillary column (e.g., DB-23, HP-88, or similar) is typically used for FAME separation.
-
Injector Temperature: 250°C
-
Oven Program: Start at a low temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 3-5°C/min) to a final temperature (e.g., 240°C) and hold for several minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
5. Quantification:
-
Create a calibration curve by analyzing a series of FAME standards of known concentrations, each spiked with the same constant concentration of the internal standard.
-
Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
For the unknown samples, determine the peak area ratio of the analyte to the internal standard and use the calibration curve to calculate the concentration of the fatty acid.
Visualizations
The following diagrams illustrate the workflow for quantitative analysis and the logical comparison of different internal standards.
Caption: Workflow for quantitative fatty acid analysis using an internal standard.
Caption: Logical comparison of internal standard candidates against ideal criteria.
Conclusion
This compound presents a viable option as an internal standard for the quantitative analysis of fatty acids, particularly in complex matrices where the presence of endogenous straight-chain odd-carbon fatty acids is a concern. Its branched structure provides a unique chromatographic signature, and it is expected to exhibit good recovery and response in GC-MS analysis. While isotopically labeled standards remain the gold standard for accuracy and precision, their cost and availability can be prohibitive. In such cases, a carefully validated method using this compound can provide reliable and accurate quantitative results for fatty acid profiling. The choice of the most appropriate internal standard will ultimately depend on the specific analytical goals, the nature of the sample matrix, and the availability of resources.
A Comparative Guide to the Quantification of 10-Methylheptadecanoic Acid: Accuracy and Precision
For researchers, scientists, and drug development professionals, the accurate and precise quantification of lipids like 10-methylheptadecanoic acid is crucial for advancing research and ensuring product quality. This branched-chain fatty acid, while less common than its straight-chain counterparts, plays a role in various biological systems and its accurate measurement is paramount for metabolic studies and biomarker discovery. This guide provides a comparative overview of the primary analytical techniques employed for the quantification of this compound, with a focus on accuracy and precision, supported by experimental data from similar fatty acids.
The two most prevalent and robust methods for fatty acid analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these techniques often depends on the sample matrix, required sensitivity, and the specific research question.
Methodology Comparison: GC-MS vs. LC-MS/MS
Gas Chromatography-Mass Spectrometry (GC-MS) has traditionally been the gold standard for fatty acid analysis.[1] This technique offers high chromatographic resolution, allowing for the separation of complex fatty acid mixtures, including positional and geometric isomers.[1] For analysis by GC, fatty acids are typically derivatized to their more volatile fatty acid methyl esters (FAMEs).[1][2] This derivatization step is critical for good chromatographic performance.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful alternative, often providing higher sensitivity and specificity, particularly for complex biological samples.[3] A key advantage of LC-MS/MS is that it can often be performed without derivatization, simplifying sample preparation.[3][4] The use of Multiple Reaction Monitoring (MRM) allows for highly selective and sensitive quantification.[4][5]
To ensure the accuracy and precision of fatty acid quantification, the use of high-purity reference standards and appropriate internal standards is essential.[6][7] Stable isotope-labeled internal standards, which have chemical and physical properties nearly identical to the analyte, are considered the gold standard for mass spectrometry-based quantification as they can correct for analyte loss during sample preparation and variations in instrument response.[8]
Quantitative Performance Data
Table 1: Comparison of Method Validation Parameters for Fatty Acid Quantification
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Limit of Detection (LOD) | Low femtomol range on column[1] | 5–100 nM[9] |
| Limit of Quantification (LOQ) | 0.01–0.06 mg/mL[10] | Typically in the low ng/mL to high pg/mL range[11][12] |
| Linearity (R²) | >0.99[10] | >0.99[4] |
| Accuracy (Recovery) | 80–115%[10] | 97.4–105.9%[12] |
| Precision (CV%) | <10%[1] | Intra-day: ≤10%, Inter-day: <20%[9] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for the quantification of fatty acids using GC-MS and LC-MS/MS.
GC-MS Protocol for Fatty Acid Analysis
-
Lipid Extraction: Lipids are extracted from the sample matrix using a solvent mixture, a common method being the Folch extraction with chloroform and methanol.
-
Saponification and Derivatization: The extracted lipids are saponified to release the fatty acids, which are then derivatized to FAMEs. A common method involves heating with methanolic sodium hydroxide followed by boron trifluoride in methanol.
-
Internal Standard Spiking: An appropriate internal standard, such as a stable isotope-labeled version of a similar fatty acid, is added at the beginning of the sample preparation process to account for procedural losses.[8]
-
GC-MS Analysis: The FAMEs are separated on a capillary GC column and detected by a mass spectrometer.[1] Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.[8]
LC-MS/MS Protocol for Fatty Acid Analysis
-
Protein Precipitation and Extraction: For biological samples like plasma, proteins are precipitated with a solvent such as acetonitrile. The fatty acids are then extracted from the supernatant.[4]
-
Internal Standard Spiking: A suitable internal standard is added to the sample prior to extraction.[5]
-
LC-MS/MS Analysis: The extracted fatty acids are separated by reverse-phase liquid chromatography and detected by a tandem mass spectrometer operating in MRM mode.[4][5] Quantification is based on the ratio of the analyte peak area to the internal standard peak area.[8]
Workflow and Pathway Visualizations
To provide a clearer understanding of the analytical process, the following diagrams illustrate a typical experimental workflow and the general logic of method selection.
Caption: A generalized workflow for the quantification of this compound.
References
- 1. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shimadzu.com [shimadzu.com]
- 5. Metabolomics: Fatty Acids (Non-esterified) - Carver Biotech [biotech.illinois.edu]
- 6. iroatech.com [iroatech.com]
- 7. iroatech.com [iroatech.com]
- 8. benchchem.com [benchchem.com]
- 9. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]
- 10. Validation of the AOAC method for analyzing fatty acids in meat by-products for the Korean Food Composition Database - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lipidmaps.org [lipidmaps.org]
- 12. apiservices.biz [apiservices.biz]
The Role of 10-Methylheptadecanoic Acid and Related Branched-Chain Fatty Acids in Distinguishing Microbial Species
A Comparative Guide for Researchers and Drug Development Professionals
The identification and differentiation of microbial species are critical in clinical diagnostics, environmental monitoring, and pharmaceutical research. While traditional methods rely on culturing and biochemical tests, chemotaxonomic approaches, such as the analysis of cellular fatty acid composition, offer a rapid and reliable alternative. Among the diverse array of fatty acids found in bacteria, branched-chain fatty acids, particularly those with methyl groups, serve as valuable biomarkers for specific microbial taxa. This guide provides a comparative overview of the significance of 10-methylheptadecanoic acid and other closely related 10-methyl-branched fatty acids in distinguishing between various microbial species, supported by experimental data and detailed protocols.
The Significance of Methyl-Branched Fatty Acids in Microbial Taxonomy
Cellular fatty acid profiles, analyzed as fatty acid methyl esters (FAMEs), provide a stable and unique "fingerprint" for different microbial species.[1][2] Branched-chain fatty acids, which are less common in higher organisms, are particularly abundant in certain bacterial genera. The position of the methyl group along the acyl chain is a key differentiating feature. Tuberculostearic acid (10-methyloctadecanoic acid), for instance, is a well-established biomarker for most species within the genus Mycobacterium, where it can constitute a significant portion of the total fatty acids. While specific data for this compound is less abundant in readily available literature, the presence of 10-methyl branched fatty acids is a hallmark of the phylum Actinobacteria.
Comparative Abundance of 10-Methyl-Branched Fatty Acids
The following table summarizes the relative abundance of 10-methyl-branched fatty acids in select microbial genera. It is important to note that the fatty acid composition can be influenced by culture conditions such as temperature and growth medium.
| Microbial Genus | Key 10-Methyl-Branched Fatty Acid | Relative Abundance (% of Total Fatty Acids) | References |
| Mycobacterium | Tuberculostearic acid (10-methyloctadecanoic acid) | 10 - 20% | |
| Actinobacteria (general) | 10-methylhexadecanoic acid (10-Me-16:0) | Biomarker Presence |
Note: Quantitative data for this compound across a range of species is not extensively available in published literature. The table highlights the significance of the closely related tuberculostearic acid in Mycobacteria and the presence of 10-methylhexadecanoic acid as a biomarker in Actinobacteria.
Experimental Protocols
The analysis of microbial fatty acids is typically performed by converting them into their volatile methyl esters (FAMEs) followed by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS).
Protocol for Fatty Acid Methyl Ester (FAME) Analysis
This protocol is a standard method for the preparation of FAMEs from bacterial cells for GC analysis.
I. Reagents and Materials
-
Saponification Reagent (Reagent 1): 45 g Sodium Hydroxide, 150 ml Methanol, 150 ml Distilled Water.
-
Methylation Reagent (Reagent 2): 325 ml 6.0 N Hydrochloric Acid, 275 ml Methanol.
-
Extraction Solvent (Reagent 3): 200 ml Hexane, 200 ml Methyl tert-butyl ether.
-
Base Wash Solution (Reagent 4): 10.8 g Sodium Hydroxide in 900 ml Distilled Water.
-
Clean 13x100 mm glass tubes with Teflon-lined caps.
-
Boiling water bath.
-
Vortex mixer.
-
Clinical rotator.
-
Pipettes.
-
Gas chromatograph (GC) or GC-MS system.
II. Procedure
-
Harvesting of Bacterial Cells: Using a sterile loop, harvest approximately 40 mg of bacterial cells from a pure culture grown on a standard medium. Place the cells in a clean 13x100 mm tube.
-
Saponification:
-
Add 1.0 ml of Reagent 1 to the tube containing the cells.
-
Securely seal the tube with a Teflon-lined cap and vortex briefly.
-
Heat in a boiling water bath for 5 minutes.
-
Vigorously vortex for 5-10 seconds and return to the water bath for a total of 30 minutes.
-
-
Methylation:
-
Cool the tube to room temperature and add 2.0 ml of Reagent 2.
-
Reseal the tube and vortex briefly.
-
Heat at 80°C for 10 minutes.
-
Cool the tube rapidly to room temperature.
-
-
Extraction:
-
Add 1.25 ml of Reagent 3 to the cooled tube.
-
Reseal and gently tumble on a clinical rotator for 10 minutes.
-
Allow the phases to separate. The upper organic phase contains the FAMEs.
-
-
Base Wash:
-
Carefully remove the lower aqueous phase and discard.
-
Add 3.0 ml of Reagent 4 to the remaining organic phase.
-
Reseal and tumble for 5 minutes.
-
-
Sample Collection:
-
After the phases separate, transfer the upper organic phase containing the FAMEs to a clean GC vial for analysis.
-
III. Gas Chromatography Analysis
-
Column: A fused silica capillary column, such as a 25m x 0.2mm phenyl methyl silicone column, is typically used.
-
Carrier Gas: Hydrogen or Helium.
-
Temperature Program: A temperature gradient is used to separate the FAMEs, for example, an initial temperature of 170°C, ramping to 270°C at 5°C per minute.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow for FAME analysis and the logical relationship of using this compound and related compounds for microbial differentiation.
References
A Comparative Guide: 10-Methylheptadecanoic Acid vs. Straight-Chain Fatty Acids in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological significance of 10-methylheptadecanoic acid, a branched-chain fatty acid (BCFA), and its straight-chain fatty acid (SCFA) counterparts. By examining their distinct effects on cell membrane properties, cellular uptake and metabolism, and signaling pathways, this document aims to provide valuable insights for researchers in lipid biology and drug development.
Structural Differences: A Foundation for Functional Diversity
Straight-chain fatty acids are characterized by a linear hydrocarbon chain, while branched-chain fatty acids, such as this compound, possess one or more alkyl branches. This seemingly subtle structural variance leads to significant differences in their three-dimensional conformation and intermolecular interactions, which in turn dictate their biological functions.
Impact on Cell Membrane Properties: Fluidity and Order
The composition of fatty acids within the phospholipid bilayer is a critical determinant of cell membrane fluidity and integrity. The presence of a methyl branch in this compound disrupts the tight packing that is characteristic of straight-chain fatty acids.
Atomistic simulations have demonstrated that branched-chain fatty acids increase the fluidity of the lipid bilayer.[1][2] This effect is concentration-dependent, with a higher proportion of BCFAs leading to a more disordered and fluid membrane state.[3] Conversely, increasing the concentration of straight-chain fatty acids promotes a more ordered, gel-like phase, resulting in a thicker and more rigid membrane.[1][2][3]
Solid-state NMR and differential scanning calorimetry studies have further elucidated the ordering effect of iso- and anteiso-branched-chain fatty acids on the membrane core. These studies indicate that the iso form, which is structurally similar to this compound, has a more pronounced ordering effect compared to the anteiso form. This suggests that the position of the methyl branch is a key factor in modulating membrane properties.
Table 1: Comparison of the Effects of this compound and Straight-Chain Fatty Acids on Cell Membrane Properties
| Property | This compound (Branched-Chain) | Straight-Chain Fatty Acids | Supporting Evidence |
| Membrane Fluidity | Increases fluidity by disrupting acyl chain packing. | Decrease fluidity, promoting a more ordered state. | Atomistic Simulations[1][2] |
| Membrane Thickness | Tends to decrease membrane thickness. | Increases membrane thickness due to tighter packing. | Atomistic Simulations[1][2] |
| Membrane Order | Induces a more disordered state in the lipid bilayer. | Promotes a more ordered, gel-like phase. | Solid-State NMR, DSC |
| Phase Transition Temperature (Tm) | Generally lowers the phase transition temperature. | Generally raises the phase transition temperature. | DSC |
Cellular Uptake and Metabolism: A Divergent Journey
The entry of fatty acids into the cell and their subsequent metabolic fate are crucial for cellular energy homeostasis and signaling. While the general mechanisms of fatty acid transport are shared, the structural differences between branched and straight-chain fatty acids can influence the efficiency of these processes.
Cellular Uptake: The uptake of long-chain fatty acids is a multi-step process involving both passive diffusion and protein-mediated transport facilitated by proteins such as CD36 and Fatty Acid Binding Proteins (FABPs).[4][5][6][7][8] While direct comparative kinetic data for this compound is limited, the altered shape and increased fluidity imparted by branched-chain fatty acids may influence their interaction with transport proteins and their rate of diffusion across the cell membrane.
Metabolism: Following uptake, fatty acids are activated to their acyl-CoA derivatives and can enter various metabolic pathways, including beta-oxidation for energy production or incorporation into complex lipids. The methyl branch in this compound is expected to alter its metabolism compared to straight-chain fatty acids. The presence of the methyl group can sterically hinder the enzymes involved in beta-oxidation, potentially leading to a slower rate of degradation and the production of different metabolic intermediates. In bacteria, the biosynthesis of branched-chain fatty acids is initiated from branched-chain amino acid-derived primers, whereas straight-chain fatty acids primarily utilize acetyl-CoA.[9][10][11]
Table 2: Comparison of Cellular Uptake and Metabolism
| Aspect | This compound (Branched-Chain) | Straight-Chain Fatty Acids | Key Considerations |
| Cellular Uptake | May have altered kinetics due to shape and membrane effects. | Well-characterized protein-mediated and passive transport. | Direct comparative quantitative data is needed. |
| Metabolic Pathway | Beta-oxidation may be slower due to steric hindrance from the methyl group. Can be synthesized from branched-chain amino acids. | Primarily metabolized through beta-oxidation. Synthesized from acetyl-CoA. | The metabolic fate can influence cellular signaling and lipid composition. |
| Metabolic Products | May generate unique metabolic intermediates. | Produces acetyl-CoA and other standard intermediates. | Differences in metabolites could have distinct biological activities. |
Signaling Pathways: Emerging Roles in Cellular Regulation
Fatty acids are not merely structural components and energy sources; they are also important signaling molecules that can modulate a variety of cellular processes. While research into the specific signaling roles of this compound is ongoing, studies on other fatty acids provide a framework for potential mechanisms.
Long-chain saturated and unsaturated fatty acids have been shown to influence key signaling pathways such as the PI3K/Akt and JAK/STAT pathways, which are involved in cell growth, proliferation, and inflammation. Short-chain fatty acids are well-known to act as signaling molecules through G-protein coupled receptors (GPCRs) like GPR41 and GPR43, and by inhibiting histone deacetylases (HDACs).[12]
Given that the structural and metabolic differences of this compound can lead to altered membrane dynamics and the generation of unique metabolites, it is plausible that it differentially modulates specific signaling cascades compared to its straight-chain counterparts. Further research is required to elucidate these specific pathways.
Logical Relationship of Fatty Acid Structure to Function
Caption: The structural difference between straight-chain and branched-chain fatty acids dictates their effect on membrane packing, which in turn influences cellular uptake, metabolism, and signaling.
Experimental Protocols
This section outlines key experimental methodologies for the comparative analysis of this compound and straight-chain fatty acids.
Analysis of Fatty Acid Incorporation into Cell Membranes
Objective: To determine the relative incorporation of this compound and a straight-chain fatty acid into the cell membrane.
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Cell Culture and Treatment: Culture cells of interest to a desired confluency. Supplement the culture medium with either this compound or a straight-chain fatty acid (e.g., heptadecanoic acid) at a specified concentration and for a defined period.
-
Lipid Extraction: Harvest the cells and perform a total lipid extraction using a modified Folch or Bligh-Dyer method.
-
Transesterification: Convert the fatty acids within the extracted lipids to fatty acid methyl esters (FAMEs) by incubation with a methanol/HCl or BF3-methanol solution.
-
GC-MS Analysis: Analyze the FAMEs using a gas chromatograph coupled to a mass spectrometer. The separation of different FAMEs is achieved on a suitable capillary column, and their identification and quantification are performed based on their retention times and mass spectra compared to known standards.[2][13][14][15][16]
Experimental Workflow for GC-MS Analysis of Fatty Acid Incorporation
Caption: Workflow for quantifying the incorporation of fatty acids into cellular lipids using GC-MS.
Measurement of Cellular Fatty Acid Uptake
Objective: To quantify and compare the rate of cellular uptake of this compound and a straight-chain fatty acid.
Methodology: Fluorescent Fatty Acid Analogs
-
Probe Selection: Utilize fluorescently labeled fatty acid analogs, such as those conjugated with BODIPY. Ideally, custom synthesis would provide BODIPY-labeled this compound and its straight-chain counterpart.
-
Cell Seeding: Plate cells in a multi-well format suitable for fluorescence microscopy or plate-based reading.
-
Uptake Assay: Incubate the cells with the fluorescent fatty acid analogs for various time points.
-
Signal Quenching/Washing: Terminate the uptake by either washing away the excess probe with a stop solution or by using a membrane-impermeable quencher for real-time measurements.[3]
-
Quantification: Measure the intracellular fluorescence using a fluorescence microscope, flow cytometer, or a fluorescence plate reader. Normalize the fluorescence signal to cell number or protein content.[1]
Assessment of Fatty Acid Metabolism
Objective: To trace the metabolic fate of this compound and a straight-chain fatty acid.
Methodology: Stable Isotope Tracing and Mass Spectrometry
-
Tracer Incubation: Culture cells in the presence of a stable isotope-labeled version (e.g., ¹³C-labeled) of this compound or a straight-chain fatty acid.
-
Metabolite Extraction: After a defined incubation period, quench the metabolism and extract intracellular metabolites.
-
LC-MS/MS Analysis: Analyze the metabolite extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled fatty acid and its downstream metabolic products (e.g., intermediates of beta-oxidation, complex lipids).[17][18][19][20][21]
-
Flux Analysis: By measuring the incorporation of the stable isotope into various metabolic pools over time, the relative metabolic flux through different pathways can be determined.
Conclusion
The methyl branch of this compound imparts distinct physicochemical properties that translate into significant biological differences when compared to straight-chain fatty acids. The increased membrane fluidity, altered cellular uptake and metabolism, and potential for differential signaling pathway modulation highlight the importance of considering fatty acid structure in biological research and drug development. The experimental protocols provided herein offer a robust framework for further investigating the nuanced roles of these fatty acids in cellular function. A deeper understanding of these differences will be crucial for harnessing the therapeutic potential of specific fatty acid species.
References
- 1. Quantification of Endothelial Fatty Acid Uptake using Fluorescent Fatty Acid Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lipidmaps.org [lipidmaps.org]
- 3. researchgate.net [researchgate.net]
- 4. Cellular Fatty Acid Uptake: A Pathway Under Construction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular fatty acid uptake is acutely regulated by membrane-associated fatty acid-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Critical steps in cellular fatty acid uptake and utilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fatty Acid Transport and Signaling: Mechanisms and Physiological Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Branched-chain amino acid metabolism controls membrane phospholipid structure in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. metsol.com [metsol.com]
- 20. Tracers and Imaging of Fatty Acid and Energy Metabolism of Human Adipose Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling 10-Methylheptadecanoic Acid
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 10-Methylheptadecanoic acid. The following procedural steps and data are derived from safety data sheets (SDS) to ensure safe operational handling and disposal.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| Protective Equipment | Specifications and Guidelines |
| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2] Contaminated clothing should be removed and washed before reuse.[2] |
| Respiratory Protection | Respiratory protection is required when dusts are generated. Use a respirator that follows OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[2] Under normal use conditions where dust is not generated, no protective equipment is needed.[1] |
| Hygiene Measures | Handle in accordance with good industrial hygiene and safety practice.[1] Wash hands thoroughly after handling.[2] |
Operational Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]
-
The recommended storage temperature is typically found on the product label.
-
Store away from incompatible materials such as strong acids and strong oxidizing agents.[1]
Emergency Procedures
In the event of an accidental exposure or spill, follow these procedures immediately.
| Emergency Situation | First-Aid and Spill Response Measures |
| In case of eye contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. If irritation persists, seek medical attention.[3] |
| In case of skin contact | Take off immediately all contaminated clothing. Rinse skin with water or shower. Wash off with soap and plenty of water.[3] |
| If inhaled | Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3][4] |
| If swallowed | Rinse mouth with water. Do not induce vomiting. Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.[4] |
| Accidental Release | Evacuate the danger area. Ensure adequate ventilation. Sweep up and shovel the spilled solid material into a suitable container for disposal. Avoid dust formation.[1] Do not let the product enter drains. |
Disposal Plan
Waste material must be disposed of in accordance with national and local regulations.
-
Chemical Waste: Leave the chemical in its original container. Do not mix with other waste. Dispose of as hazardous waste.
-
Contaminated Containers: Handle uncleaned containers as you would the product itself.
-
General Guidance: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[2]
Workflow for Handling 10-Methylheptadecanoic Aciddot
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
